molecular formula C17H16O6 B125624 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin CAS No. 93078-83-2

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Cat. No.: B125624
CAS No.: 93078-83-2
M. Wt: 316.30 g/mol
InChI Key: QALFGMCBICJHPI-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone is a homoflavonoid.

Properties

IUPAC Name

5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-22-13-7-12(19)14-15(20)10(8-23-17(14)16(13)21)6-9-2-4-11(18)5-3-9/h2-5,7,10,18-19,21H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALFGMCBICJHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127514
Record name 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

93078-83-2
Record name 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93078-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 - 174 °C
Record name 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin: Natural Source, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homoisoflavonoid 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a natural product of interest for its potential pharmacological activities. The primary documented natural source of this compound is the bulbs of Scilla scilloides Druce (Liliaceae). While some commercial sources suggest a fungal origin, this claim is not substantiated in the current scientific literature. This document details the isolation of the compound from its plant source, summarizes its physicochemical properties, and discusses the biological activities of related compounds, offering insights into its potential mechanisms of action.

Natural Source and Identification

This compound has been identified and isolated from the bulbs of Scilla scilloides[1]. This plant has a history of use in traditional folk medicine for treating dermal inflammation[2]. Phytochemical investigations of Scilla scilloides have revealed a rich profile of homoisoflavonoids, stilbenes, and other phenolic compounds[3][4].

While some commercial suppliers list this compound as a fungal-derived secondary metabolite, extensive searches of scientific databases do not currently yield primary literature to support this assertion[5]. The broader class of compounds known as punctatins and their derivatives have been isolated from fungi, which may be the source of this attribution. However, for this specific demethylated and methylated variant, Scilla scilloides remains the only scientifically validated natural source.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₆O₆[5]
Molecular Weight 316.3 g/mol [5]
CAS Number 93078-83-2[5]
Appearance Not explicitly stated in reviewed literature
Melting Point 172 °C[5]

Experimental Protocols: Isolation from Scilla scilloides

The following is a generalized experimental protocol for the isolation of homoisoflavonoids, including this compound, from the bulbs of Scilla scilloides. This protocol is based on methodologies reported in the literature for the phytochemical analysis of this plant species[1][3][6].

Note: Specific yields for this compound are not detailed in the reviewed literature. The overall yield of mixed homoisoflavonoids can be expected to be in the range of milligrams from a kilogram of starting plant material.

Extraction
  • Plant Material Preparation: Fresh or air-dried bulbs of Scilla scilloides are collected and cleaned. The bulbs are then sliced and powdered.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

Fractionation
  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Homoisoflavonoids are typically enriched in the ethyl acetate and chloroform fractions.

Chromatographic Purification
  • Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

  • Sephadex LH-20 Chromatography: Fractions containing homoisoflavonoids are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative reversed-phase HPLC (RP-HPLC) with a suitable solvent system, such as a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • 2D-NMR (COSY, HMQC, HMBC): To establish the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system.

The following diagram illustrates a general workflow for the isolation process.

G plant_material Fresh Bulbs of Scilla scilloides powdered_material Powdered Plant Material plant_material->powdered_material extraction Methanol Extraction powdered_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, CHCl3, EtOAc, n-BuOH) crude_extract->partitioning enriched_fraction Enriched Homoisoflavonoid Fraction (e.g., EtOAc) partitioning->enriched_fraction silica_gel_cc Silica Gel Column Chromatography enriched_fraction->silica_gel_cc sephadex_lh20 Sephadex LH-20 Chromatography silica_gel_cc->sephadex_lh20 prep_hplc Preparative RP-HPLC sephadex_lh20->prep_hplc pure_compound This compound prep_hplc->pure_compound G cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_pathway MAPK_pathway MAPK Pathway Inflammatory_Stimuli->MAPK_pathway Pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, Prostaglandins) NFkB_pathway->Pro_inflammatory_mediators MAPK_pathway->Pro_inflammatory_mediators Homoisoflavonoid 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin Homoisoflavonoid->ROS Scavenging Homoisoflavonoid->NFkB_pathway Inhibition? Homoisoflavonoid->MAPK_pathway Inhibition?

References

In-Depth Technical Guide: Isolation of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin from Aspergillus puniceus A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of the isocoumarin (B1212949), 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, from the deep-sea-derived fungus Aspergillus puniceus A2. This document details the experimental protocols for fungal fermentation, metabolite extraction, and purification, and presents the quantitative data for the isolated compound. Additionally, it elucidates the compound's anti-inflammatory mechanism of action through the Nrf2 signaling pathway.

Fungal Source and Compound Overview

This compound is a known isocoumarin that has been isolated from the deep-sea-derived fungus Aspergillus puniceus A2.[1] Isocoumarins are a class of phenolic compounds that are known to exhibit a wide range of biological activities. This particular compound has demonstrated notable anti-inflammatory effects.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₇H₁₆O₆[2]
Molecular Weight 316.3 g/mol [2]
CAS Number 93078-83-2[2]
¹H NMR See Table 2
¹³C NMR See Table 2

Table 1: Physicochemical Properties of this compound

Position¹H NMR (δ ppm, multiplicity, J in Hz)¹³C NMR (δ ppm)
34.45 (m)75.8
42.91 (m), 3.05 (m)36.5
5-165.2
66.31 (s)98.6
7-163.1
8-101.5
95.25 (s)145.8
10-138.1
11-115.3
1'7.21 (d, 8.5)129.8
2'6.78 (d, 8.5)115.8
3'-155.9
4'6.78 (d, 8.5)115.8
5'7.21 (d, 8.5)129.8
6'-128.1
7-OCH₃3.89 (s)55.9

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Experimental Protocols

The following protocols are based on the successful isolation of this compound from Aspergillus puniceus A2.[1]

Fungal Fermentation
  • Activation: The Aspergillus puniceus A2 strain is activated on Potato Dextrose Agar (PDA) medium at 28 °C for 4 days.

  • Seed Culture: Fresh mycelia and spores are inoculated into Potato Dextrose Broth (PDB) medium and cultivated under rotary conditions (100 rpm) at 25 °C for 3 days to obtain seed cultures.

  • Large-Scale Fermentation: The fermentation is carried out on a solid rice medium in 1-L Erlenmeyer flasks. Each flask contains 130 g of rice, 5.6 g of sea salt, and 170 mL of H₂O. The flasks are inoculated with the seed culture and incubated under static conditions at 28 °C for 30 days.

Extraction and Isolation
  • Extraction: The fermented solid mash is extracted four times with ethyl acetate (B1210297) (EtOAc). The solvent is then evaporated under reduced pressure to yield a dark oily residue.

  • Column Chromatography (Silica Gel): The crude EtOAc extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of petroleum ether (PE) and EtOAc (from 1:0 to 3:1) to yield five fractions (Fr. 1–Fr. 5).

  • Column Chromatography (ODS): Fraction Fr. 2 is further purified by column chromatography on an ODS column using a gradient of MeOH/H₂O (from 45% to 100%) to obtain nine subfractions (SFr. 2-1–SFr. 2-9).

  • Further Silica Gel Chromatography: Subfraction SFr. 2-7 is subjected to another round of silica gel column chromatography, eluting with PE/EtOAc (3:1) followed by CH₂Cl₂/acetone (50:1) to yield six subfractions (SFr. 2-7-1–SFr. 2-7-6).

  • Semi-preparative HPLC: Subfraction SFr. 2-7-3 is purified by semi-preparative HPLC using a mobile phase of 65% MeOH in H₂O to yield this compound (compound 5 ).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Isolation_Workflow Fungus Aspergillus puniceus A2 Fermentation Solid-State Fermentation (Rice Medium, 30 days) Fungus->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_1 Silica Gel Column Chromatography (PE/EtOAc gradient) Crude_Extract->Silica_Gel_1 Fraction_2 Fraction 2 Silica_Gel_1->Fraction_2 ODS_Column ODS Column Chromatography (MeOH/H₂O gradient) Fraction_2->ODS_Column Subfraction_2_7 Subfraction 2-7 ODS_Column->Subfraction_2_7 Silica_Gel_2 Silica Gel Column Chromatography (PE/EtOAc & CH₂Cl₂/acetone) Subfraction_2_7->Silica_Gel_2 Subfraction_2_7_3 Subfraction 2-7-3 Silica_Gel_2->Subfraction_2_7_3 HPLC Semi-preparative HPLC (65% MeOH/H₂O) Subfraction_2_7_3->HPLC Final_Compound This compound HPLC->Final_Compound

Caption: Isolation workflow for this compound.

Nrf2-Dependent Anti-Inflammatory Signaling Pathway

Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Inhib IκB TLR4->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Compound 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin Compound->Keap1 Inhibits Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Proinflammatory_Genes Induces Transcription Nrf2_nuc->NFkB_nuc Inhibits ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Genes->Proinflammatory_Genes Suppresses

Caption: Anti-inflammatory action via the Nrf2 signaling pathway.

Biological Activity and Mechanism of Action

This compound, along with other phenolic compounds isolated from Aspergillus puniceus A2, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[3] The mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which promotes its ubiquitination and subsequent degradation. Upon stimulation with an activator, such as this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of antioxidant and anti-inflammatory enzymes, such as heme oxygenase-1 (HO-1). This upregulation of cytoprotective genes helps to mitigate the inflammatory response triggered by stimuli like LPS. Furthermore, activated Nrf2 can inhibit the pro-inflammatory NF-κB signaling pathway, further contributing to its anti-inflammatory effects.[4][5][6]

References

Elucidating the Molecular Architecture of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for the structural elucidation of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is not publicly available. This guide presents a comprehensive methodology and data interpretation based on the closely related isofuranonaphthoquinone analogues, NOC-IBR1 and NOC-IBR2, as described in a recent study on novel compounds from Nocardia species. This approach serves as a robust framework for the structural determination of this class of compounds.

Introduction

This compound is a fungal-derived secondary metabolite, classified as an isofuranonaphthoquinone.[1] Compounds of this class are of significant interest due to their potential biological activities, which include antimicrobial and cytotoxic properties. The precise determination of their chemical structure is a critical prerequisite for understanding their mechanism of action and for any further drug development efforts. This technical guide outlines the key experimental protocols and data analysis techniques required for the complete structural elucidation of this compound and its analogues.

Core Methodologies in Structure Elucidation

The process of determining the chemical structure of a novel natural product like this compound is a multi-step process heavily reliant on spectroscopic techniques. The general workflow involves isolation and purification, followed by analysis using mass spectrometry and a suite of nuclear magnetic resonance (NMR) experiments.

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Structural Analysis cluster_Confirmation Final Confirmation Fermentation Fungal Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography MS Mass Spectrometry (HR-ESI-MS) Chromatography->MS NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR Structure Structure Proposal MS->Structure NMR->Structure Data_Comparison Data Comparison with Known Compounds Structure->Data_Comparison Total_Synthesis Total Synthesis (Optional) Structure->Total_Synthesis

Figure 1: General workflow for the structure elucidation of a natural product.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of isofuranonaphthoquinones from microbial sources.

Fermentation and Isolation
  • Fermentation: A culture of the producing fungal strain is grown in a suitable liquid medium (e.g., DD medium) under optimal conditions to encourage the production of secondary metabolites.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds.

  • Purification: The crude extract is concentrated and subjected to repeated rounds of preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[1] The purity of the collected fractions is verified using analytical HPLC.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula. The fragmentation pattern can provide initial clues about the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6) for NMR analysis.[1] A suite of NMR experiments is conducted:

    • 1H NMR: Provides information on the number and chemical environment of protons.

    • 13C NMR: Determines the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) spin-spin couplings, revealing adjacent protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (1H-13C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine the stereochemistry.[1]

Data Presentation and Interpretation (Based on Analogues NOC-IBR1 and NOC-IBR2)

The following tables summarize the type of quantitative data obtained from NMR experiments for isofuranonaphthoquinone analogues.

Table 1: 1H and 13C NMR Data for a Representative Isofuranonaphthoquinone Analogue (NOC-IBR2)

Position13C (δC, ppm)1H (δH, ppm, mult., J in Hz)Key HMBC Correlations (1H → 13C)Key COSY Correlations
1145.2
3118.97.21 (s)C-1, C-4, C-9a
3a120.1
4181.2
5110.57.15 (d, 8.5)C-6, C-9aH-6
6125.17.65 (d, 8.5)C-5, C-7, C-9bH-5
7160.3
8155.8
9186.7
9a130.2
9b135.1
1-CH320.42.55 (s)C-1, C-3, C-9b
7-OCH356.53.95 (s)C-7
8-OH12.1 (s)C-7, C-8, C-9

Data is representative and adapted from the characterization of similar compounds.

NMR_Correlation_Logic cluster_NMR NMR Data Interpretation H1_NMR 1H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments Skeleton Carbon Skeleton Assembly HMBC->Skeleton Fragments->Skeleton Final_Structure Final Structure Skeleton->Final_Structure

Figure 2: Logical flow of 2D NMR data interpretation for structure assembly.

Conclusion

The structural elucidation of complex natural products such as this compound is a systematic process that relies on the powerful combination of modern chromatographic and spectroscopic techniques. By employing a logical workflow of isolation, purification, and detailed analysis by mass spectrometry and a suite of 1D and 2D NMR experiments, the complete chemical structure can be confidently determined. The data and protocols presented, based on closely related isofuranonaphthoquinones, provide a solid foundation for researchers and drug development professionals working on this and similar classes of bioactive compounds. The confirmed structure is paramount for future investigations into its biological activity, mechanism of action, and potential as a therapeutic agent.

References

In-Depth Spectroscopic and Biological Profile of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and biological activity of the natural product 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a homoisoflavonoid isolated from the bulbs of plants such as Scilla scilloides and Bellevalia eigii. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The key quantitative data are summarized below.

Table 1: Spectroscopic Data Summary for this compound
Spectroscopic TechniqueData Highlights
UV Spectroscopy λmax (MeOH) nm (log ε): 366 (3.29), 293 (3.72), 245 (3.62), 223 (3.63)[1]
Optical Rotation [α]D²⁴ -82 (c 0.1, MeOH)[1]

Note: Detailed ¹H and ¹³C NMR data, as well as Mass Spectrometry and Infrared Spectroscopy data, are not available in the public domain at the time of this report. The primary literature identifies the compound and its UV and optical rotation characteristics but refers to earlier, less accessible sources for detailed NMR data.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of spectroscopic data for homoisoflavonoids, based on standard practices in the field.

Isolation of this compound

The compound is typically isolated from the bulbs of plant species such as Bellevalia eigii. A general workflow for isolation is as follows:

G start Plant Material (Bulbs) extraction Solvent Extraction (e.g., CH2Cl2 or MeOH) start->extraction partition Liquid-Liquid Partitioning (e.g., H2O/CHCl3/MeOH) extraction->partition defat Defatting (e.g., with hexanes) partition->defat flash_chrom Flash Chromatography (Silica Gel) defat->flash_chrom hplc HPLC Purification (Preparative or Semi-preparative) flash_chrom->hplc end Isolated Compound hplc->end G compound 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin cell Cancer Cell compound->cell Treatment interaction Cellular Uptake & Target Interaction cell->interaction pathway Induction of Apoptotic Pathway interaction->pathway caspase Caspase Activation pathway->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis G start Cancer Cell Lines culture Cell Culture start->culture treatment Treatment with Compound (Varying Concentrations) culture->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, MTS) incubation->assay measurement Measurement of Cell Viability assay->measurement ic50 Calculation of IC50 Value measurement->ic50

References

The Biological Versatility of Isobenzofuranone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuranone derivatives, a significant class of heterocyclic compounds featuring a γ-lactone ring fused to a benzene (B151609) ring, have emerged as a promising scaffold in medicinal chemistry.[1] These compounds, found in both natural sources and accessible through synthetic routes, exhibit a broad spectrum of biological activities. Their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and enzyme inhibitory effects, position them as compelling candidates for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the key biological activities of isobenzofuranone derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

A significant body of research has highlighted the potential of isobenzofuranone derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[3][4]

Quantitative Data: Antiproliferative Activity

The anticancer efficacy of isobenzofuranone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 16 K562 (Myeloid Leukemia)2.79[3][4]
Compound 18 K562 (Myeloid Leukemia)1.71[3][4]
Compound 16 U937 (Lymphoma)49.38[3]
Compound 18 U937 (Lymphoma)41.52[3]
Etoposide (Control) K562 (Myeloid Leukemia)7.06[3][4]
Compound 8 HL-60 (Leukemia)21.00 µg/mL[3]
Compound 9 HL-60 (Leukemia)3.24 µg/mL[3]
Compound 8 SF295 (Glioblastoma)> 25 µg/mL[3]
Compound 9 SF295 (Glioblastoma)10.09 µg/mL[3]
Compound 8 MDA-MB435 (Melanoma)12.17 µg/mL[3]
Compound 9 MDA-MB435 (Melanoma)8.70 µg/mL[3]
QOET-3 A. castellanii Neff73.71 ± 0.25[5]
QOET-9 A. castellanii Neff69.99 ± 15.32[5]
Mechanism of Action: Induction of Apoptosis

Several isobenzofuranone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[5][6] This process is often mediated through the intrinsic mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Isobenzofuranone Isobenzofuranone Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Isobenzofuranone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Isobenzofuranone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis induction by isobenzofuranone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[7]

  • Objective: To determine the IC50 value of an isobenzofuranone derivative against a cancer cell line.

  • Materials:

    • Cancer cell lines (e.g., K562, U937, HL-60).[1]

    • Complete cell culture medium.

    • Isobenzofuranone derivatives.

    • Positive control (e.g., Etoposide).[4]

    • Vehicle control (e.g., DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1]

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives for 48-72 hours. Include vehicle and positive controls.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[1]

start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add isobenzofuranone derivatives (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Remove medium and add solubilization solution incubate3->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity

Certain isobenzofuranone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Data: Inhibition of Inflammatory Markers

The anti-inflammatory effects of these compounds are assessed by their ability to inhibit the production of pro-inflammatory mediators.

Compound/DerivativeAssayTargetIC50 (µM)Reference
Compound 5d (Benzofuran hybrid) NO production in RAW-264.7 cellsNitric Oxide (NO)52.23 ± 0.97[8][9][10]
Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of isobenzofuranone derivatives is often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10] By inhibiting these pathways, the production of pro-inflammatory cytokines and mediators is suppressed.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Nucleus->Inflammation Isobenzofuranone Isobenzofuranone Derivatives Isobenzofuranone->MAPK Inhibits Isobenzofuranone->IKK Inhibits

Inhibition of NF-κB and MAPK pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.

  • Objective: To assess the anti-inflammatory effect of an isobenzofuranone derivative.

  • Materials:

    • Rodents (rats or mice).

    • Carrageenan solution (1% in saline).

    • Isobenzofuranone derivative.

    • Positive control (e.g., Indomethacin).

    • Vehicle.

    • Plethysmometer or calipers.

  • Procedure:

    • Animal Grouping: Divide animals into control, positive control, and test groups.

    • Compound Administration: Administer the vehicle, positive control, or isobenzofuranone derivative to the respective groups.

    • Induction of Edema: After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Activity

Isobenzofuranone derivatives have shown promise in the field of neuropharmacology, exhibiting neuroprotective effects in various models of neuronal damage.

Quantitative Data: Neuroprotective Effects

The neuroprotective potential is often evaluated by the compound's ability to inhibit specific ion channels or protect against neurotoxins.

Compound/DerivativeAssayTargetIC50 (µM)Reference
Cpd8l TREK-1 InhibitionTREK-1 K+ Channel0.81[11]
l-NBP TREK-1 InhibitionTREK-1 K+ Channel0.06 ± 0.03[12]
Amlodipine (Control) bTREK-1 InhibitionbTREK-1 K+ Channel0.43[12]
Compound 1f (Benzofuran-2-carboxamide) Neuroprotection against NMDANMDA Receptor-mediated ExcitotoxicityComparable to Memantine at 30 µM[13]
Mechanism of Action: TREK-1 Inhibition and Antioxidant Effects

One of the key mechanisms underlying the neuroprotective effects of some isobenzofuranone derivatives is the inhibition of the TWIK-related potassium channel-1 (TREK-1).[11] Inhibition of this channel can prevent neuronal apoptosis. Additionally, some derivatives exert neuroprotection through their antioxidant properties, reducing reactive oxygen species (ROS) and lipid peroxidation in neuronal cells.[14][15][16]

cluster_0 TREK-1 Inhibition Pathway cluster_1 Antioxidant Pathway IschemicStroke Ischemic Stroke TREK1 TREK-1 Channel Activation IschemicStroke->TREK1 NeuronalApoptosis Neuronal Apoptosis TREK1->NeuronalApoptosis Isobenzofuranone1 Isobenzofuranone Derivatives Isobenzofuranone1->TREK1 Inhibits Neuroprotection1 Neuroprotection Isobenzofuranone1->Neuroprotection1 OxidativeStress Oxidative Stress (ROS) LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation NeuronalDamage Neuronal Damage LipidPeroxidation->NeuronalDamage Isobenzofuranone2 Isobenzofuranone Derivatives Isobenzofuranone2->OxidativeStress Scavenges ROS Neuroprotection2 Neuroprotection Isobenzofuranone2->Neuroprotection2

Neuroprotective mechanisms of isobenzofuranone derivatives.

Antimicrobial Activity

Isobenzofuranone derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.[7]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 1 (from P. crustosum) Salmonella typhimurium12.5[17]
Compound 1 (from P. crustosum) Escherichia coli25[17]
Compound 1 (from P. crustosum) Staphylococcus aureus12.5[17]
Compound 2 (from P. crustosum) Staphylococcus aureus25[17]
Compound 5 (from P. crustosum) Penicillium italicum12.5[17]
Compound 5 (from P. crustosum) Colletotrichum musae12.5[17]
Compound 6 (from P. crustosum) Penicillium italicum12.5[17]
Compound 6 (from P. crustosum) Colletotrichum musae25[17]
New derivative from C. sinensis MRSA53.7 ± 4.5 mg·L⁻¹[8]
Levofloxacin (Control) MRSA50.2 ± 4.2 mg·L⁻¹[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent.[7]

  • Objective: To determine the lowest concentration of an isobenzofuranone derivative that inhibits the growth of a specific microorganism.

  • Materials:

    • Isobenzofuranone derivative.

    • Bacterial or fungal strains.

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

    • 96-well microplates.

  • Procedure:

    • Compound Dilution: Prepare serial twofold dilutions of the isobenzofuranone derivative in the growth medium in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibitory Activity

Isobenzofuranone derivatives have also been identified as inhibitors of various enzymes, indicating their therapeutic potential for metabolic diseases like diabetes.

Quantitative Data: Enzyme Inhibition

The inhibitory potency is expressed as IC50 values.

Compound/DerivativeEnzymeIC50 (µM)Reference
Compound 3d α-Glucosidase6.82 ± 0.02[2]
Acarbose (Control) α-Glucosidase~866[2]
Compound 3g α-Amylase~11x > Acarbose[2]
Compound 1 (from P. sp.) α-Glucosidase76.4[18]
Compound 3 (from P. sp.) α-Glucosidase95.4[18]
Compound 4 (from P. sp.) α-Glucosidase88.3[18]
Acarbose (Control) α-Glucosidase67.7[18]
Epicoccone C ((+)-1) α-GlucosidaseMore potent than acarbose[19]
Epicoccone D (2) α-GlucosidaseMore potent than acarbose[19]
Mechanism of Action: Enzyme Inhibition Kinetics

The mechanism of enzyme inhibition can be determined through kinetic studies, such as using Lineweaver-Burk plots, which can reveal whether the inhibition is competitive, non-competitive, or uncompetitive. For example, some isobenzofuranone derivatives have been shown to be uncompetitive or mixed-type inhibitors of α-glucosidase and α-amylase.[2]

cluster_0 Uncompetitive Inhibition cluster_1 Mixed Inhibition Enzyme1 Enzyme ES_Complex1 Enzyme-Substrate Complex Enzyme1->ES_Complex1 Substrate1 Substrate Substrate1->ES_Complex1 Product1 Product ES_Complex1->Product1 Inhibitor1 Isobenzofuranone (Uncompetitive) Inhibitor1->ES_Complex1 Binds to Enzyme2 Enzyme ES_Complex2 Enzyme-Substrate Complex Enzyme2->ES_Complex2 Substrate2 Substrate Substrate2->ES_Complex2 Product2 Product ES_Complex2->Product2 Inhibitor2 Isobenzofuranone (Mixed) Inhibitor2->Enzyme2 Binds to free enzyme Inhibitor2->ES_Complex2 Binds to ES complex

Mechanisms of enzyme inhibition.

Conclusion

Isobenzofuranone derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical studies against cancer, inflammation, microbial infections, neurodegenerative disorders, and metabolic diseases underscores their potential for further development as therapeutic agents. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and mechanistic insights, is intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel isobenzofuranone-based drugs. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic promise of this chemical scaffold into clinical applications.

References

Unraveling the Enigma: The Mechanism of Action of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the biological activities of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a flavonoid isolated from Scilla scilloides and also identified as a fungal secondary metabolite, detailed information regarding its specific mechanism of action at the molecular level remains largely unavailable in the public domain.

Currently, scientific literature provides a foundational understanding of this compound, classifying it as a bioactive molecule with the potential to inhibit enzymatic pathways. However, the specific enzymes targeted, the nature of this inhibition, and the downstream signaling cascades affected are yet to be elucidated. While research into the extracts of Scilla scilloides and other related homoisoflavonoids has revealed promising antioxidant and anti-inflammatory properties, a direct causal link and a detailed mechanistic explanation for this compound are missing.

Our comprehensive search for quantitative data, such as IC50 values or inhibition constants, specific experimental protocols detailing its investigation, and established signaling pathways in which it participates, did not yield any concrete results. The scientific community has not yet published in-depth studies that would allow for the creation of a detailed technical guide as requested.

Therefore, we are unable to provide the following key components of the user's request:

  • Data Presentation: No quantitative data is available to be summarized in tables.

  • Experimental Protocols: Detailed methodologies for key experiments involving this specific compound have not been published.

  • Signaling Pathway Visualization: Without identified pathways, the creation of Graphviz diagrams is not possible.

This report highlights a significant gap in the current scientific knowledge surrounding this compound. The preliminary characterization of this compound as a bioactive flavonoid suggests that further research into its molecular targets and mechanism of action could be a promising avenue for drug discovery and development. Future studies are necessary to unlock its therapeutic potential and to provide the scientific community with a comprehensive understanding of its biological function.

An In-depth Technical Guide to CAS Number 93078-83-2: 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is a naturally occurring compound classified as a homoisoflavanone, a subclass of flavonoids.[1][2] Homoisoflavonoids are a significant class of secondary metabolites found in a variety of plant families and are known for their diverse biological activities.[3][4] This compound has been isolated from plant species such as Scilla scilloides (also known as Barnardia japonica), a plant used in traditional medicine.[5] Some commercial suppliers also indicate a fungal origin for related compounds.[1]

Physicochemical Properties

Limited quantitative data for this compound is available from commercial suppliers. A summary of these properties is presented in Table 1. Detailed spectroscopic data (NMR, IR, Mass Spectrometry), solubility profiles, and other physicochemical parameters are not extensively reported in the available literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 93078-83-2[1]
Molecular Formula C₁₇H₁₆O₆[1]
Molecular Weight 316.31 g/mol [1]
IUPAC Name 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-oneN/A
Synonyms This compound[5]
Melting Point 172 °C[1]
Physical Form SolidN/A
Purity >98% (as offered by commercial suppliers)[6]

Biological Activity and Therapeutic Potential

Specific biological activity data for this compound is scarce in the reviewed literature. However, the broader class of homoisoflavonoids isolated from Scilla scilloides and other plants has been reported to exhibit a range of biological effects. These activities provide a basis for potential areas of investigation for the subject compound.

Homoisoflavonoids as a class have demonstrated:

  • Antioxidant Activity: Several homoisoflavonoids from Scilla scilloides have shown potent antioxidant effects in various assays, including DPPH radical scavenging, and hydrogen peroxide and nitric oxide scavenging.[7][8]

  • Anti-inflammatory Activity: Extracts of Scilla scilloides containing homoisoflavonoids have been shown to inhibit lipoxygenase and hyaluronidase, enzymes associated with inflammation.[8] Furthermore, some homoisoflavonoids suppress nitric oxide production in LPS-activated macrophages.[8]

  • Antimicrobial Activity: The root extract of Barnardia japonica (as Scilla scilloides) was found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Salmonella enteritidis, Escherichia coli, and Candida parapsilosis.[9]

  • Cytotoxic Activity: Certain compounds from the Hyacinthaceae family, which includes Scilla, have shown potent cytotoxicity against a range of human cancer cells.[9]

The potential of this compound likely lies within these areas, but dedicated studies are required to elucidate its specific targets and potency.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the searched literature. However, a general workflow for the isolation of homoisoflavonoids from their natural plant sources can be outlined based on methodologies reported for similar compounds.

General Protocol for Isolation of Homoisoflavonoids from Scilla scilloides

This protocol is a generalized representation based on common phytochemical isolation techniques.

  • Extraction:

    • Air-dried and powdered bulbs of Scilla scilloides are extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction, typically rich in flavonoids, is often taken for further separation.

  • Chromatographic Separation:

    • The active fraction is subjected to multiple rounds of column chromatography.

    • Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).

    • A gradient elution system with solvent mixtures like chloroform-methanol or hexane-ethyl acetate is used to separate the compounds.

  • Purification:

    • Fractions containing compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • The structures of the isolated pure compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

Visualizations

Classification of Homoisoflavonoids

The following diagram illustrates the structural classification of homoisoflavonoids, providing context for the chemical class of this compound.

Homoisoflavonoid_Classification Homoisoflavonoids Homoisoflavonoids Benzylchromanones 3-Benzylchroman-4-ones Homoisoflavonoids->Benzylchromanones Benzylidenechromanones 3-Benzylidene-4-chromanones Homoisoflavonoids->Benzylidenechromanones Scillascillins Scillascillins Homoisoflavonoids->Scillascillins Other Other Types Homoisoflavonoids->Other Compound CAS 93078-83-2 belongs to this class Benzylchromanones->Compound

Caption: Structural classes of homoisoflavonoids.

Generalized Experimental Workflow for Isolation

This diagram depicts a typical workflow for isolating homoisoflavonoids from a plant source.

Isolation_Workflow Plant Plant Material (e.g., Scilla scilloides bulbs) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning CrudeExtract->Fractionation ActiveFraction Active Fraction (e.g., Ethyl Acetate) Fractionation->ActiveFraction ColumnChromatography Column Chromatography (Silica Gel, Sephadex) ActiveFraction->ColumnChromatography Fractions Separated Fractions ColumnChromatography->Fractions HPLC Semi-preparative HPLC Fractions->HPLC PureCompound Pure Homoisoflavonoid HPLC->PureCompound Analysis Structure Elucidation (NMR, MS) PureCompound->Analysis

Caption: General workflow for homoisoflavonoid isolation.

Conclusion and Future Directions

This compound (CAS 93078-83-2) is a homoisoflavanone with a defined chemical structure and natural origin. While its specific biological functions remain largely unexplored, its chemical class is associated with promising antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide summarizes the currently available information and underscores the need for further research to unlock the full therapeutic potential of this compound. Future studies should focus on:

  • Total Synthesis: To provide a reliable source of the compound for extensive biological testing.

  • Comprehensive Spectroscopic Analysis: To establish a complete and publicly available dataset of its physicochemical properties.

  • In Vitro and In Vivo Biological Screening: To identify specific molecular targets, determine efficacy in various disease models, and elucidate its mechanism(s) of action.

  • Structure-Activity Relationship (SAR) Studies: To explore how modifications to its structure could enhance its biological activity and drug-like properties.

References

Unraveling the Synthesis of Punctatin Derivatives: A Technical Guide to a Hypothesized Biosynthetic Route and Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biosynthetic pathway of punctatin (B600686) and its derivatives has not yet been fully elucidated in the scientific literature. This document presents a hypothesized pathway for punctatin A based on its chemical structure and established principles of sesquiterpenoid biosynthesis in fungi. Furthermore, it provides a generalized, in-depth guide to the experimental methodologies typically employed to identify and characterize novel fungal secondary metabolite biosynthetic pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of novel natural products.

Introduction to Punctatin

Punctatin A is a sesquiterpene alcohol with a unique tricyclic carbon skeleton, first isolated from the fungus Poronia punctata.[1] Sesquiterpenes are a diverse class of C15 terpenoid natural products derived from the precursor farnesyl pyrophosphate (FPP). The novel structure of punctatin A suggests a complex series of enzymatic reactions, including cyclizations and oxidations, that are likely encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of P. punctata. Understanding the biosynthesis of punctatin and its derivatives is of significant interest for potential bioengineering efforts to produce novel analogs with improved therapeutic properties.

Hypothesized Biosynthetic Pathway of Punctatin A

The biosynthesis of punctatin A is hypothesized to begin with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The formation of the characteristic tricyclic core of punctatin A likely proceeds through a series of carbocation-mediated cyclization reactions, catalyzed by a terpene cyclase. This is followed by a series of post-cyclization modifications, such as hydroxylations, catalyzed by tailoring enzymes like cytochrome P450 monooxygenases.

A proposed, though unconfirmed, biosynthetic pathway is as follows:

  • Cyclization of Farnesyl Pyrophosphate (FPP): A terpene synthase/cyclase catalyzes the initial cyclization of the linear FPP molecule. This is a complex, multi-step reaction that likely proceeds through several carbocation intermediates to form the fundamental tricyclic skeleton of punctatin A.

  • Hydroxylation Events: Following the formation of the core structure, a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, introduce the hydroxyl groups at specific positions on the punctatin scaffold. The order and timing of these hydroxylations are currently unknown.

Below is a visual representation of the hypothesized biosynthetic pathway for punctatin A.

Hypothesized Punctatin A Biosynthesis Hypothesized Biosynthetic Pathway of Punctatin A FPP Farnesyl Pyrophosphate (FPP) Intermediates Carbocation Intermediates FPP->Intermediates Terpene Cyclase Cyclized_Intermediate Tricyclic Sesquiterpene Intermediate Intermediates->Cyclized_Intermediate PunctatinA Punctatin A Cyclized_Intermediate->PunctatinA Cytochrome P450s (Hydroxylations)

A simplified diagram of the hypothesized biosynthetic pathway of Punctatin A.

Quantitative Data on Punctatin Biosynthesis

As the biosynthetic pathway for punctatin is not yet elucidated, there is no quantitative data available regarding enzyme kinetics, precursor and intermediate concentrations, or product yields from engineered pathways. The following tables are provided as templates to illustrate how such data would be presented if it were available.

Table 1: Putative Enzymes in Punctatin Biosynthesis and Their Kinetic Parameters (Hypothetical)

Enzyme (Putative)SubstrateProductKcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Terpene CyclaseFarnesyl PyrophosphateTricyclic IntermediateData not availableData not availableData not available
Cytochrome P450 1Tricyclic IntermediateHydroxylated Intermediate 1Data not availableData not availableData not available
Cytochrome P450 2Hydroxylated Intermediate 1Dihydroxylated IntermediateData not availableData not availableData not available
Cytochrome P450 3Dihydroxylated IntermediatePunctatin AData not availableData not availableData not available

Table 2: Precursor and Intermediate Concentrations in P. punctata Cultures (Hypothetical)

CompoundConcentration (µg/g dry weight)Standard Deviation
Farnesyl PyrophosphateData not availableData not available
Tricyclic IntermediateData not availableData not available
Punctatin AData not availableData not available

Experimental Protocols for Elucidating the Punctatin Biosynthetic Pathway

The elucidation of a novel fungal secondary metabolite biosynthetic pathway, such as that of punctatin, follows a well-established, multi-step experimental workflow. This workflow combines bioinformatics, molecular biology, and analytical chemistry techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a fungal biosynthetic gene cluster.

Fungal BGC Elucidation Workflow General Workflow for Fungal Biosynthetic Gene Cluster Elucidation cluster_0 In Silico Analysis cluster_1 Molecular Biology cluster_2 Analytical Chemistry cluster_3 Biochemical Characterization Genome_Sequencing Genome Sequencing of Poronia punctata BGC_Prediction Bioinformatic BGC Prediction (e.g., antiSMASH) Genome_Sequencing->BGC_Prediction Gene_Annotation Gene Function Annotation BGC_Prediction->Gene_Annotation Gene_Knockout Targeted Gene Knockout (e.g., CRISPR-Cas9) Gene_Annotation->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC in a Host Strain Gene_Annotation->Heterologous_Expression Enzyme_Expression Recombinant Enzyme Expression Gene_Annotation->Enzyme_Expression Metabolite_Extraction Metabolite Extraction Gene_Knockout->Metabolite_Extraction Heterologous_Expression->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis NMR_Spectroscopy NMR for Structure Elucidation LCMS_Analysis->NMR_Spectroscopy Enzyme_Assays In Vitro Enzyme Assays Enzyme_Expression->Enzyme_Assays Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assays->Kinetic_Analysis

A diagram illustrating the general experimental workflow for identifying and characterizing a fungal biosynthetic gene cluster.
Detailed Methodologies

4.2.1 Genome Sequencing and Bioinformatic Analysis

  • Objective: To obtain the genome sequence of Poronia punctata and identify putative biosynthetic gene clusters (BGCs) for sesquiterpenoids.

  • Protocol:

    • Fungal Culture and DNA Extraction: Poronia punctata is cultured in a suitable liquid medium. Mycelia are harvested, and high-molecular-weight genomic DNA is extracted using a commercially available fungal DNA extraction kit.

    • Genome Sequencing: The extracted genomic DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to generate a high-quality genome assembly.

    • BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict the locations and boundaries of BGCs.

    • Gene Annotation: Genes within the predicted BGCs are annotated based on homology to known enzymes, particularly searching for terpene cyclases and cytochrome P450 monooxygenases.

4.2.2 Gene Knockout and Metabolite Analysis

  • Objective: To confirm the involvement of a candidate BGC in punctatin biosynthesis.

  • Protocol:

    • CRISPR-Cas9 System Design: A CRISPR-Cas9 system is designed to create a targeted deletion of a key gene within the candidate BGC, such as the putative terpene cyclase gene.

    • Fungal Transformation: Protoplasts of P. punctata are generated and transformed with the CRISPR-Cas9 constructs.

    • Mutant Verification: Successful gene knockout mutants are verified by PCR and Sanger sequencing.

    • Metabolite Profiling: The wild-type and knockout mutant strains are cultured under identical conditions. Metabolites are extracted from the culture broth and mycelia.

    • LC-MS/MS Analysis: The metabolite extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to compare the metabolic profiles. The absence of punctatin and its derivatives in the knockout mutant would confirm the role of the BGC in their biosynthesis.

4.2.3 Heterologous Expression

  • Objective: To reconstitute the punctatin biosynthetic pathway in a heterologous host.

  • Protocol:

    • BGC Cloning: The entire candidate BGC is cloned into an expression vector. This can be achieved through techniques like Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast.

    • Host Transformation: The expression vector containing the BGC is transformed into a suitable fungal heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

    • Culture and Metabolite Analysis: The transformed host is cultured, and the production of punctatin and its derivatives is monitored by LC-MS/MS.

4.2.4 In Vitro Enzyme Assays

  • Objective: To determine the function of individual enzymes in the biosynthetic pathway.

  • Protocol:

    • Recombinant Protein Expression and Purification: Individual genes from the BGC are cloned into an expression vector and expressed in a suitable host like E. coli. The recombinant proteins are then purified.

    • Enzyme Assays: The purified enzymes are incubated with their predicted substrates. For example, the purified terpene cyclase would be incubated with FPP.

    • Product Identification: The reaction products are analyzed by GC-MS or LC-MS to confirm the enzymatic function.

Signaling Pathways and Regulation

Currently, there is no information available on the signaling pathways or regulatory networks that control the biosynthesis of punctatin in Poronia punctata. The expression of secondary metabolite BGCs in fungi is often tightly regulated by various factors, including developmental stage, nutrient availability, and environmental stress. The identification of the punctatin BGC would be the first step toward understanding its regulation.

Conclusion and Future Directions

The biosynthesis of punctatin and its derivatives remains an unexplored area of fungal natural product research. The unique chemical structure of punctatin A suggests a fascinating and complex enzymatic pathway. The immediate future of research in this area should focus on sequencing the genome of Poronia punctata to identify the punctatin biosynthetic gene cluster. Subsequent functional characterization of the genes within this cluster through knockout studies, heterologous expression, and in vitro enzymatic assays will be crucial to fully elucidate the biosynthetic pathway. A thorough understanding of punctatin biosynthesis will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the combinatorial biosynthesis of novel punctatin derivatives with potentially enhanced biological activities, which would be of great interest to the drug development community.

References

In-Depth Technical Review of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is a homoisoflavonoid, a class of natural phenolic compounds. It has been isolated from the bulbs of Scilla scilloides (Liliaceae), a plant used in traditional medicine. This document provides a comprehensive technical overview of the available scientific literature on this compound, focusing on its biological activities, quantitative data, and the experimental methodologies used for its study.

Chemical Structure and Properties

  • IUPAC Name: 3-(4-hydroxybenzyl)-5,8-dihydroxy-7-methoxychroman-4-one

  • Molecular Formula: C₁₇H₁₆O₆

  • Molecular Weight: 316.31 g/mol

  • CAS Number: 93078-83-2

Biological Activities

Research on this compound, identified as compound 7 in studies by Nishida et al., has primarily focused on its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various radical scavenging assays. The compound demonstrated activity in scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and hydrogen peroxide (H₂O₂).

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through its ability to inhibit enzymes involved in the inflammatory cascade and to suppress the production of inflammatory mediators. Specifically, its inhibitory effects on lipoxygenase and hyaluronidase (B3051955), as well as its capacity to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, have been assessed.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for this compound (referred to as compound 7 in the cited literature).

Table 1: Antioxidant Activity of this compound

AssayEC₅₀ (µM)Positive ControlEC₅₀ of Positive Control (µM)
DPPH Radical Scavenging41.3Trolox18.2
H₂O₂ Scavenging30.1Trolox14.5
Nitric Oxide (NO) Scavenging>100Trolox12.3

Table 2: Anti-inflammatory Activity of this compound

AssayConcentration% InhibitionIC₅₀ (µM)Positive ControlIC₅₀ of Positive Control (µM)
Lipoxygenase Inhibition500 µM32.7%>500NDGA7.7
Hyaluronidase Inhibition1000 µM20.2%>1000Tannic Acid76.1
Nitric Oxide (NO) Production in RAW264.7 cells50 µM25.0%Not Determined

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature.

Isolation of this compound

The isolation and identification of this compound (compound 7 ) from Scilla scilloides involved a multi-step process.

Caption: Isolation workflow for this compound.

Detailed Steps:

  • Extraction: The fresh bulbs of Scilla scilloides were extracted with methanol (B129727) at room temperature.

  • Concentration: The methanol extract was concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract was suspended in water and partitioned with ethyl acetate (B1210297). The ethyl acetate layer, containing the homoisoflavonoids, was collected.

  • Chromatography: The ethyl acetate extract was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography.

  • Purification: Final purification was achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound was determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antioxidant Activity Assays

Caption: Workflows for antioxidant activity assays.

DPPH Radical Scavenging Assay:

  • A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in ethanol (B145695) was prepared.

  • Various concentrations of this compound were added to the DPPH solution.

  • The mixture was incubated in the dark at room temperature.

  • The absorbance was measured at 517 nm using a spectrophotometer. The percentage of scavenging activity was calculated relative to a control without the sample.

Hydrogen Peroxide (H₂O₂) Scavenging Assay:

  • A solution of hydrogen peroxide was prepared in phosphate (B84403) buffer (pH 7.4).

  • Different concentrations of the test compound were added to the H₂O₂ solution.

  • The absorbance was measured at 230 nm against a blank solution containing the phosphate buffer without H₂O₂.

Nitric Oxide (NO) Scavenging Assay:

  • Nitric oxide was generated from a sodium nitroprusside solution in a phosphate-buffered saline (pH 7.4).

  • The sodium nitroprusside solution was mixed with various concentrations of the compound and incubated under light.

  • After incubation, Griess reagent was added to the mixture.

  • The absorbance of the resulting chromophore was measured at 546 nm.

Anti-inflammatory Activity Assays

Caption: Workflows for anti-inflammatory activity assays.

Lipoxygenase Inhibition Assay:

  • Soybean lipoxygenase was pre-incubated with different concentrations of this compound.

  • The enzymatic reaction was initiated by the addition of the substrate, linoleic acid.

  • The formation of the hydroperoxide product was monitored by measuring the increase in absorbance at 234 nm.

Hyaluronidase Inhibition Assay:

  • Bovine testicular hyaluronidase was pre-incubated with the test compound.

  • The reaction was started by adding the substrate, hyaluronic acid.

  • The mixture was incubated at 37°C.

  • Undigested hyaluronic acid was precipitated by adding an acidic albumin solution.

  • The turbidity of the mixture was measured at 600 nm. The inhibitory activity was determined by the increase in turbidity compared to the control.

Nitric Oxide (NO) Production in RAW264.7 Macrophages:

  • RAW264.7 macrophage cells were cultured in a suitable medium.

  • The cells were pre-treated with various concentrations of the compound for a specified time.

  • The cells were then stimulated with lipopolysaccharide (LPS) to induce NO production.

  • After a 24-hour incubation period, the cell culture supernatant was collected.

  • The amount of nitrite, a stable metabolite of NO, in the supernatant was determined using the Griess reagent. The absorbance was measured at 540 nm.

Signaling Pathways

The precise signaling pathways through which this compound exerts its anti-inflammatory effects have not been fully elucidated in the reviewed literature. However, based on its inhibitory action on NO production in LPS-stimulated macrophages, a potential mechanism can be inferred.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide iNOS_Protein->NO Catalysis (L-arginine) Compound 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin Compound->NFkB Inhibition? Compound->iNOS_Protein Inhibition?

Caption: Postulated inhibitory mechanism on the NF-κB signaling pathway.

LPS stimulation of macrophages typically activates the Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway. Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS). The iNOS enzyme then produces large amounts of nitric oxide. The observed reduction in NO production by this compound suggests that it may interfere with this pathway, possibly by inhibiting NF-κB activation or by directly inhibiting iNOS enzyme activity. Further research is required to confirm the exact molecular targets.

Conclusion

This compound, a homoisoflavonoid from Scilla scilloides, exhibits moderate antioxidant and mild anti-inflammatory properties in vitro. The available quantitative data provide a baseline for its biological potential. However, more in-depth studies are needed to fully characterize its mechanism of action, explore its potential therapeutic applications, and evaluate its efficacy and safety in vivo. The detailed experimental protocols provided herein can serve as a foundation for future research in this area.

The Treasure Within: A Technical Guide to the Discovery of Novel Isobenzofuranones from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a wealth of microbial diversity with the potential to yield novel therapeutic agents. Among these, marine-derived fungi have emerged as a particularly prolific source of bioactive secondary metabolites. This in-depth technical guide focuses on a promising class of these compounds: isobenzofuranones. Characterized by a fused bicyclic system of a benzene (B151609) ring and a γ-lactone ring, isobenzofuranones exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development.

This guide provides a comprehensive overview of the core methodologies involved in the discovery of novel isobenzofuranones from marine fungi, from initial isolation to bioactivity assessment. It is designed to serve as a practical resource for researchers in natural product chemistry, mycology, and pharmacology.

Novel Isobenzofuranones from Marine Fungi: Recent Discoveries

Recent research has unveiled a number of novel isobenzofuranones with significant biological activities. These discoveries underscore the chemical diversity and therapeutic potential of metabolites from marine fungal strains.

Bioactive Isobenzofuranone from Penicillium sp.

A recent investigation of a marine-derived fungus, Penicillium sp., led to the isolation of a new isobenzofuranone, along with several other metabolites.[1][2] This novel compound demonstrated noteworthy inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[1]

Antioxidant Isobenzofuranones from Cephalosporium sp. and Epicoccum sp.

Bioassay-guided fractionation of metabolites from the fungus Cephalosporium sp. resulted in the discovery of a new isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide.[3][4] This compound, along with other isolated isobenzofuranones, exhibited potent antioxidant activity.[3] Similarly, a new antioxidant isobenzofuranone, 4,5,6-trihydroxy-7-methylphthalide (epicoccone), was identified from the marine algicolous fungus Epicoccum sp.[5]

Cytotoxic Isobenzofuranones from Pseudallescheria boydii

Two novel isobenzofuranone derivatives, pseudaboydins A and B, were isolated from the marine fungus Pseudallescheria boydii, which was found associated with the starfish Acanthaster planci.[6][7] Pseudaboydin A, in particular, showed moderate cytotoxic activity against several human cancer cell lines.[7]

Data Presentation: Quantitative Bioactivity of Novel Isobenzofuranones

For ease of comparison, the quantitative data for the biological activities of the recently discovered isobenzofuranones are summarized in the tables below.

CompoundProducing OrganismBiological ActivityIC₅₀ / EC₅₀ (µM)Reference
Novel Isobenzofuranone (Compound 1)Penicillium sp.α-Glucosidase Inhibition76.4[1]
4,6-dihydroxy-5-methoxy-7-methylphthalide (1)Cephalosporium sp.DPPH Radical Scavenging10[3]
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2)Cephalosporium sp.DPPH Radical Scavenging7[3]
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3)Cephalosporium sp.DPPH Radical Scavenging22[3]
4,5,6-trihydroxy-7-methylphthalide (4)Cephalosporium sp.DPPH Radical Scavenging5[3]
4,5,6-trihydroxy-7-methylphthalide (epicoccone)Epicoccum sp.DPPH Radical ScavengingPotently active (95% scavenging at 25 µg/mL)[5]
Pseudaboydin APseudallescheria boydiiCytotoxicity (HONE1 cells)37.1[7]
Pseudaboydin APseudallescheria boydiiCytotoxicity (SUNE1 cells)46.5[7]
Pseudaboydin APseudallescheria boydiiCytotoxicity (GLC82 cells)87.2[7]

Note: IC₅₀ is the half maximal inhibitory concentration. EC₅₀ is the half maximal effective concentration.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel isobenzofuranones from marine fungi.

Fungal Isolation and Cultivation

Objective: To isolate and cultivate marine fungi for the production of secondary metabolites.

Protocol:

  • Sample Collection: Collect marine organisms (e.g., algae, sponges, sediments) from diverse marine environments.

  • Surface Sterilization: Thoroughly rinse the samples with sterile seawater. Surface sterilize the samples by sequential immersion in 70% ethanol (B145695) for 1 minute, followed by a rinse in sterile seawater.

  • Isolation: Place small pieces of the surface-sterilized samples onto Potato Dextrose Agar (PDA) plates amended with an antibiotic (e.g., chloramphenicol) to suppress bacterial growth.

  • Incubation: Incubate the plates at 25-28°C until fungal mycelia emerge from the samples.

  • Pure Culture: Subculture the individual fungal hyphal tips onto fresh PDA plates to obtain pure cultures.

  • Large-Scale Fermentation: For the production of secondary metabolites, inoculate the pure fungal culture into a liquid medium (e.g., Potato Dextrose Broth - PDB) or a solid-state medium (e.g., rice medium). Incubate under appropriate conditions (e.g., 28°C, 150 rpm for liquid culture) for a specified period (typically 2-4 weeks).

Extraction and Isolation of Isobenzofuranones

Objective: To extract and purify isobenzofuranone compounds from the fungal culture.

Protocol:

  • Extraction:

    • Liquid Culture: Partition the culture broth with an organic solvent such as ethyl acetate. Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Solid Culture: Macerate the solid culture with ethyl acetate. Filter the mixture and evaporate the solvent from the filtrate to yield the crude extract.

  • Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. Elute with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate the extract into fractions.

  • Purification: Further purify the fractions containing the target compounds using repeated column chromatography (e.g., Sephadex LH-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure isobenzofuranones.

Structure Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Protocol:

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the carbon skeleton and the connectivity of atoms.

    • Mass Spectrometry: Obtain High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data to determine the molecular formula.

  • Data Interpretation: Analyze the spectroscopic data to elucidate the planar structure of the compound.

  • Stereochemistry: Determine the absolute configuration using techniques such as X-ray crystallography, analysis of NOESY correlations, or by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra.

Bioactivity Assays

Objective: To evaluate the inhibitory effect of the isolated compounds on α-glucosidase activity.

Protocol:

  • Reaction Mixture: In a 96-well plate, mix the test compound (at various concentrations), α-glucosidase enzyme solution, and phosphate (B84403) buffer (pH 6.8).

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add sodium carbonate solution to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose is commonly used as a positive control.

Objective: To assess the antioxidant activity of the isolated compounds.

Protocol:

  • Reaction Mixture: In a 96-well plate, add the test compound (at various concentrations) to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

Objective: To determine the cytotoxic effect of the isolated compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value. Doxorubicin is often used as a positive control.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the discovery of novel isobenzofuranones.

Experimental_Workflow cluster_collection Sample Collection & Fungal Isolation cluster_fermentation Fermentation & Extraction cluster_purification Purification & Structure Elucidation cluster_bioassay Bioactivity Screening Marine_Sample Marine Sample (Algae, Sponge, Sediment) Surface_Sterilization Surface Sterilization Marine_Sample->Surface_Sterilization Fungal_Isolation Fungal Isolation on Agar Surface_Sterilization->Fungal_Isolation Pure_Culture Pure Fungal Culture Fungal_Isolation->Pure_Culture Fermentation Large-Scale Fermentation (Liquid or Solid Medium) Pure_Culture->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (VLC, Column Chromatography) Crude_Extract->Fractionation Purification Further Purification (HPLC, Sephadex) Fractionation->Purification Pure_Compound Pure Isobenzofuranone Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, ECD) Pure_Compound->Structure_Elucidation Bioassays Bioactivity Assays Pure_Compound->Bioassays Alpha_Glucosidase α-Glucosidase Inhibition Bioassays->Alpha_Glucosidase Antioxidant Antioxidant (DPPH) Bioassays->Antioxidant Cytotoxicity Cytotoxicity (MTT) Bioassays->Cytotoxicity

Caption: General workflow for the discovery of novel isobenzofuranones.

Bioassay_Logic cluster_assays Biological Evaluation cluster_outcomes Therapeutic Potential Pure_Compound Isolated Pure Isobenzofuranone Enzyme_Inhibition Enzyme Inhibition Assay (e.g., α-Glucosidase) Pure_Compound->Enzyme_Inhibition Radical_Scavenging Radical Scavenging Assay (e.g., DPPH) Pure_Compound->Radical_Scavenging Cell_Based_Assay Cell-Based Assay (e.g., MTT) Pure_Compound->Cell_Based_Assay Antidiabetic Antidiabetic Enzyme_Inhibition->Antidiabetic Antioxidant_Activity Antioxidant Radical_Scavenging->Antioxidant_Activity Anticancer Anticancer Cell_Based_Assay->Anticancer

Caption: Logical flow from pure compound to therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, albeit theoretical, synthetic pathway for 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a homoisoflavanone found in Scilla scilloides. Due to the absence of a published total synthesis for this specific natural product, the following protocols are based on established synthetic methodologies for flavonoids and related compounds, including chalcone (B49325) synthesis, intramolecular cyclization, and regioselective methylation and demethylation reactions. This document is intended to serve as a foundational guide for the chemical synthesis of this and structurally similar homoisoflavanones for research and drug development purposes.

Introduction

This compound is a naturally occurring homoisoflavanone isolated from the bulbs of Scilla scilloides.[1] Homoisoflavonoids are a class of phenolic compounds that have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties.[2][3] The unique substitution pattern of the target molecule, featuring both methoxy (B1213986) and hydroxy groups on the A-ring, makes it an interesting candidate for further biological evaluation. The synthetic route outlined herein provides a strategic approach to access this molecule and its analogs, facilitating structure-activity relationship (SAR) studies and further investigation of its therapeutic potential.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the synthesis of a chalcone precursor, followed by its conversion to the homoisoflavanone core, and concluding with strategic methylation and demethylation steps to achieve the desired final product.

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Homoisoflavanone Formation cluster_2 Step 3: Regioselective Demethylation cluster_3 Step 4: Regioselective Methylation A 2',4'-Dihydroxy-3',5'-dimethoxyacetophenone C Chalcone Intermediate A->C Aldol Condensation B 4-Hydroxybenzaldehyde (B117250) B->C D Dihydroxydimethoxy- homoisoflavanone C->D Intramolecular Michael Addition E Trihydroxy-methoxy- homoisoflavanone D->E Selective Demethylation at C8 F 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin (Final Product) E->F Selective Methylation at C7

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

This step involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) to form the chalcone backbone.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxy-3',5'-dimethoxyacetophenone and 1.1 equivalents of 4-hydroxybenzaldehyde in ethanol (B145695).

  • Reaction Initiation: Cool the mixture in an ice bath and add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

  • Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Starting Material 12',4'-Dihydroxy-3',5'-dimethoxyacetophenone
Starting Material 24-Hydroxybenzaldehyde
ReagentPotassium Hydroxide (50% aq.)
SolventEthanol
Reaction Time12-24 hours
TemperatureRoom Temperature
Expected Yield70-85%
Step 2: Formation of the Homoisoflavanone Core

The synthesized chalcone is cyclized to form the characteristic homoisoflavanone ring system through an intramolecular Michael addition.

Protocol:

  • Reaction Setup: Dissolve the chalcone intermediate (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol in a round-bottom flask.

  • Base Addition: Add a catalytic amount of a base, such as sodium acetate (B1210297) or piperidine, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the dihydroxydimethoxy-homoisoflavanone.

ParameterValue
Starting MaterialChalcone Intermediate
CatalystSodium Acetate or Piperidine
SolventMethanol or Ethanol
Reaction Time6-12 hours
TemperatureReflux
Expected Yield60-75%
Step 3: Regioselective Demethylation at C8

This step aims to selectively remove the methyl group at the C8 position. The choice of demethylating agent is crucial for regioselectivity.

Protocol:

  • Inert Atmosphere: To a solution of the dihydroxydimethoxy-homoisoflavanone (1.0 equivalent) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) (1.1-1.5 equivalents) at a low temperature (-78 °C to 0 °C).

  • Reaction Progression: Allow the reaction to stir and slowly warm to room temperature. Monitor the progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding dilute HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the trihydroxy-methoxy-homoisoflavanone.

ParameterValue
Starting MaterialDihydroxydimethoxy-homoisoflavanone
ReagentAluminum Chloride (AlCl₃) or Boron Tribromide (BBr₃)
SolventDichloromethane or Acetonitrile
Reaction Time4-8 hours
Temperature-78 °C to Room Temperature
Expected Yield50-65%
Step 4: Regioselective Methylation at C7

The final step involves the selective methylation of the hydroxyl group at the C7 position to yield the target compound.

Protocol:

  • Base Treatment: Dissolve the trihydroxy-methoxy-homoisoflavanone (1.0 equivalent) in a polar aprotic solvent like acetone (B3395972) or DMF. Add a mild base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Methylating Agent: To this suspension, add a methylating agent like dimethyl sulfate (DMS) or methyl iodide (CH₃I) (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, filter off the base and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by preparative HPLC or column chromatography to obtain pure this compound.

ParameterValue
Starting MaterialTrihydroxy-methoxy-homoisoflavanone
ReagentDimethyl Sulfate (DMS) or Methyl Iodide (CH₃I)
BasePotassium Carbonate (K₂CO₃)
SolventAcetone or DMF
Reaction Time6-10 hours
TemperatureRoom Temperature to 50 °C
Expected Yield70-80%

Biological Activity Context

Homoisoflavonoids isolated from Scilla species have been reported to possess various biological activities. Understanding these activities is crucial for drug development professionals.

Biological_Activities Compound Homoisoflavanones (e.g., this compound) Activity1 Antioxidant Activity Compound->Activity1 Activity2 Anti-inflammatory Activity Compound->Activity2 Activity3 Antimicrobial Activity Compound->Activity3 Pathway1 Scavenging of Reactive Oxygen Species Activity1->Pathway1 Pathway2 Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX) Activity2->Pathway2 Pathway3 Disruption of Microbial Cell Membranes Activity3->Pathway3

Caption: Potential biological activities and mechanisms of action for homoisoflavanones.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. These are estimated values based on literature for similar reactions.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC) (%)
1Chalcone IntermediateC₁₇H₁₆O₇332.3170-85>95
2Dihydroxydimethoxy-homoisoflavanoneC₁₇H₁₆O₇332.3160-75>95
3Trihydroxy-methoxy-homoisoflavanoneC₁₆H₁₄O₇318.2850-65>98
4This compoundC₁₇H₁₆O₆316.3170-80>99

Disclaimer: The synthetic protocols and quantitative data presented in these application notes are based on established chemical principles and literature precedents for analogous compounds. Actual experimental results may vary. Optimization of reaction conditions may be necessary to achieve the desired outcomes. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols for Alpha-Glucosidase Inhibition Assay Using Isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay, with a specific focus on evaluating the inhibitory potential of isobenzofuranone derivatives. This assay is a crucial tool in the discovery and development of novel therapeutic agents for managing type 2 diabetes mellitus.

Introduction

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[1][2][3] Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, thereby reducing the postprandial increase in blood glucose levels.[1][4] This makes alpha-glucosidase a prime target for the development of drugs to treat type 2 diabetes. Isobenzofuranones are a class of naturally occurring or synthetic heterocyclic compounds that have demonstrated significant potential as alpha-glucosidase inhibitors.[5][6] This document outlines the materials, procedures, and data analysis methods for assessing the alpha-glucosidase inhibitory activity of isobenzofuranones.

Principle of the Assay

The alpha-glucosidase inhibition assay is a colorimetric method that spectrophotometrically measures the enzymatic activity. The enzyme, typically from Saccharomyces cerevisiae, hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the alpha-glucosidase activity.[7][8] In the presence of an inhibitor, the rate of this reaction is reduced. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

Data Presentation: Inhibitory Activity of Isobenzofuranones

The following table summarizes the in vitro alpha-glucosidase inhibitory activity of selected isobenzofuranone derivatives from published studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function.

Compound IDIsobenzofuranone DerivativeIC50 (µM)Reference Compound (Acarbose) IC50 (µM)Source
1 Not specified76.467.7[6]
3d Not specified6.82 ± 0.02~866[5]
3 Not specified95.467.7[6]
4 Not specified88.367.7[6]

Experimental Protocols

This section provides a detailed step-by-step protocol for the alpha-glucosidase inhibition assay.

Materials and Reagents
  • Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Isobenzofuranone test compounds

  • Acarbose (B1664774) (Positive control)

  • Potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (Stopping reagent, e.g., 0.1-1 M)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Multichannel pipette

Reagent Preparation
  • Potassium Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.

  • Alpha-glucosidase Solution: Prepare a stock solution of alpha-glucosidase (e.g., 1 U/mL) in potassium phosphate buffer. Dilute to the desired working concentration (e.g., 0.1-0.2 U/mL) immediately before use.[9] Keep the enzyme solution on ice.

  • pNPG Solution: Prepare a 1-5 mM solution of pNPG in potassium phosphate buffer.

  • Test Compound Solutions: Dissolve the isobenzofuranone compounds and acarbose in DMSO to make stock solutions (e.g., 10-100 mM). Prepare serial dilutions of the stock solutions in potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Sodium Carbonate Solution: Prepare a 0.1 M solution of sodium carbonate in deionized water.

Assay Procedure

The following procedure is designed for a 96-well plate format.

  • Plate Setup:

    • Blank: 50 µL of potassium phosphate buffer.

    • Control (100% enzyme activity): 25 µL of potassium phosphate buffer + 25 µL of enzyme solution.

    • Test Sample: 25 µL of the test compound solution (at various concentrations) + 25 µL of enzyme solution.

    • Positive Control: 25 µL of acarbose solution (at various concentrations) + 25 µL of enzyme solution.

  • Pre-incubation: Add the enzyme and test compounds/buffer to the respective wells. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add 25 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[10] The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 0.1 M sodium carbonate solution to each well.[10]

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct for Blank: Subtract the absorbance of the blank from the absorbance of all other wells.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of alpha-glucosidase inhibition for each concentration of the test compound:

    % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Alpha-Glucosidase Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution in 96-Well Plate cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate (pNPG), Test Compounds Plate_Setup Add Enzyme and Test Compound/Buffer to Wells Reagents->Plate_Setup Pre_Incubate Pre-incubate at 37°C Plate_Setup->Pre_Incubate Add_Substrate Add pNPG to Initiate Reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Sodium Carbonate to Stop Reaction Incubate->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Caption: Workflow of the alpha-glucosidase inhibition assay.

Mechanism of Alpha-Glucosidase Inhibition

G Figure 2. Mechanism of Alpha-Glucosidase Action and Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Isobenzofuranone cluster_outcome Physiological Outcome Enzyme Alpha-Glucosidase (Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Carbohydrate (Substrate) Substrate->ES_Complex ES_Complex->Enzyme + Product Product Glucose (Product) ES_Complex->Product Inhibitor Isobenzofuranone (Inhibitor) EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Reduced_Glucose Reduced Glucose Absorption EI_Complex->Reduced_Glucose Leads to Enzyme2 Alpha-Glucosidase (Enzyme) Enzyme2->EI_Complex + Inhibitor Lower_Blood_Sugar Lower Postprandial Blood Glucose Reduced_Glucose->Lower_Blood_Sugar

Caption: Action of alpha-glucosidase and its inhibition.

Signaling Pathway Context

G Figure 3. Role of Alpha-Glucosidase in Carbohydrate Digestion Dietary_Carbs Dietary Carbohydrates (e.g., Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Dietary_Carbs->Oligosaccharides Digestion Alpha_Glucosidase Alpha-Glucosidase (in Small Intestine) Oligosaccharides->Alpha_Glucosidase Glucose Glucose (Monosaccharide) Alpha_Glucosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Levels Absorption->Bloodstream Inhibitor Isobenzofuranone (Inhibitor) Inhibitor->Alpha_Glucosidase Inhibits

Caption: Impact of inhibition on blood glucose.

References

experimental application of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin in pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Disclaimer: this compound is a structurally described compound, but extensive experimental applications in pharmacology are not widely published. The following application notes and protocols are representative examples based on the activities of related isobenzofuranone compounds, such as Punctatin, which are known inhibitors of cholesterol biosynthesis. These protocols are intended to serve as a template for researchers and should be adapted based on empirical findings.

Introduction

This compound belongs to the isobenzofuranone class of natural products. Structurally related compounds isolated from fungal species have demonstrated significant biological activities. A prominent example is Punctatin, a known inhibitor of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the mevalonate (B85504) pathway for cholesterol biosynthesis. This document provides detailed protocols for investigating the potential pharmacological effects of this compound as a putative inhibitor of cholesterol biosynthesis.

Potential Mechanism of Action: HMG-CoA Reductase Inhibition

The proposed mechanism of action for this compound is the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in cholesterol synthesis. By inhibiting this enzyme, the compound could potentially lower intracellular cholesterol levels, making it a candidate for hypercholesterolemia research.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Catalyzed by Downstream Downstream Intermediates (Isoprenoids, Squalene) Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol Enzyme HMG-CoA Reductase Enzyme->HMG_CoA Compound 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin Compound->Enzyme

Caption: Proposed inhibition of HMG-CoA reductase in the cholesterol biosynthesis pathway.

In Vitro HMG-CoA Reductase Activity Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of the test compound on HMG-CoA reductase activity.

Materials and Reagents
  • Enzyme: Purified, recombinant human HMG-CoA reductase.

  • Substrates: HMG-CoA, NADPH.

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control: Pravastatin.

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

  • Detection: Spectrophotometer capable of reading absorbance at 340 nm.

  • Plate: 96-well UV-transparent microplate.

Experimental Workflow

In_Vitro_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) start->prep_reagents add_reagents Add Assay Buffer, Enzyme, and Compound/Vehicle to Wells prep_reagents->add_reagents prep_compound Prepare Serial Dilutions of Test Compound in DMSO prep_compound->add_reagents pre_incubate Pre-incubate at 37°C for 15 minutes add_reagents->pre_incubate initiate_rxn Initiate Reaction by Adding HMG-CoA and NADPH pre_incubate->initiate_rxn measure_abs Measure Absorbance at 340 nm (Kinetic Mode, 10 min) initiate_rxn->measure_abs analyze Calculate Rate of NADPH Oxidation (Decrease in A340) measure_abs->analyze calc_ic50 Determine % Inhibition and Calculate IC50 Value analyze->calc_ic50 end End calc_ic50->end

Caption: Workflow for the in vitro HMG-CoA reductase enzymatic assay.

Protocol
  • Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 nM) in DMSO. Prepare a vehicle control (DMSO only) and a positive control (Pravastatin).

  • In a 96-well plate, add 5 µL of the compound dilution, vehicle, or positive control to respective wells.

  • Add 185 µL of a master mix containing assay buffer and HMG-CoA reductase enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing HMG-CoA (final concentration ~200 µM) and NADPH (final concentration ~400 µM).

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of decrease corresponds to the rate of NADPH oxidation, which is proportional to enzyme activity.

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control: % Inhibition = [1 - (V_compound / V_vehicle)] * 100

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Representative Data

Table 1: Hypothetical IC50 Values for HMG-CoA Reductase Inhibition

CompoundIC50 (nM) [Mean ± SD, n=3]
This compound75.4 ± 8.2
Pravastatin (Positive Control)22.1 ± 3.5

Cellular Cholesterol Synthesis Assay

This protocol measures the compound's ability to inhibit de novo cholesterol synthesis in a human liver cell line (HepG2).

Materials and Reagents
  • Cell Line: HepG2 (human hepatoma) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Radiolabeled Precursor: [¹⁴C]-Acetate.

  • Test Compound: this compound.

  • Lysis Buffer: RIPA buffer or similar.

  • Solvents: Chloroform, Methanol.

  • Detection: Scintillation counter.

  • Plate: 6-well cell culture plates.

Experimental Workflow

Cell_Assay_Workflow start Start seed_cells Seed HepG2 Cells in 6-well Plates start->seed_cells incubate1 Incubate for 24h (to ~80% Confluency) seed_cells->incubate1 treat_cells Treat Cells with Compound or Vehicle for 18h incubate1->treat_cells add_label Add [¹⁴C]-Acetate and Incubate for 4h treat_cells->add_label wash_lyse Wash with PBS and Lyse Cells add_label->wash_lyse extract_lipids Perform Lipid Extraction (e.g., Folch Method) wash_lyse->extract_lipids measure_radio Measure Radioactivity in Lipid Fraction via Scintillation Counting extract_lipids->measure_radio normalize Normalize Counts to Total Protein Content measure_radio->normalize analyze Calculate % Inhibition of Cholesterol Synthesis normalize->analyze end End analyze->end

Caption: Workflow for the cell-based cholesterol synthesis assay.

Protocol
  • Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO).

  • Incubate the cells for 18 hours at 37°C in a 5% CO₂ incubator.

  • Add [¹⁴C]-Acetate to each well to a final concentration of 1 µCi/mL.

  • Continue incubation for an additional 4 hours.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells and extract total lipids using a chloroform:methanol (2:1) solution (Folch method).

  • Separate the organic (lipid) phase and allow the solvent to evaporate.

  • Re-suspend the lipid extract in a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Determine the total protein concentration in a parallel set of wells for normalization.

  • Calculate the percentage inhibition of cholesterol synthesis relative to the vehicle-treated control.

Representative Data

Table 2: Hypothetical Inhibition of Cholesterol Synthesis in HepG2 Cells

Compound Concentration (µM)[¹⁴C] Incorporation (DPM/mg protein)% Inhibition
0 (Vehicle)15,430 ± 9800%
0.114,980 ± 11003%
1.011,250 ± 85027%
10.07,560 ± 64051%
100.02,150 ± 31086%

Conclusion

The provided protocols offer a foundational framework for the pharmacological evaluation of this compound. Based on the activity of related compounds, a logical starting point is the investigation of its effects on the cholesterol biosynthesis pathway. The in vitro enzymatic assay provides direct evidence of enzyme inhibition, while the cell-based assay confirms its activity in a relevant biological context. These experiments are crucial first steps in characterizing the compound's mechanism and potential as a therapeutic agent. Further studies, including in vivo efficacy models, are necessary to fully elucidate its pharmacological profile.

Application Notes and Protocols for 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the use of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin as a reference standard. This compound is a fungal-derived secondary metabolite, classified as an isocoumarin (B1212949). These guidelines are intended for researchers, scientists, and drug development professionals for applications such as analytical method development, quantification in biological matrices, and purity assessment. The protocols provided are based on established methodologies for isocoumarin compounds and should be adapted and validated for specific experimental requirements.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 93078-83-2[1]
Molecular Formula C₁₇H₁₆O₆[1]
Molecular Weight 316.31 g/mol [1]
Appearance White to off-white solid(Typical for purified natural products)
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.(General solubility for isocoumarins)
Purity (as a reference standard) ≥98% (by HPLC)(Typical purity for reference standards)

Applications

As a certified reference standard, this compound is suitable for a variety of applications in a research setting, including:

  • Analytical Method Development and Validation: For techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Mass Spectrometry (MS).

  • Quantification in Complex Matrices: Serving as a standard for determining the concentration of the analyte in extracts from fungal cultures, plant tissues, or biological fluids.

  • Quality Control: For the assessment of the purity of synthesized or isolated batches of this compound.

  • Biological Activity Screening: As a well-characterized standard for in vitro and in vivo assays to ensure the accuracy and reproducibility of results.

Experimental Protocols

The following are general protocols for common applications of a reference standard. It is crucial to optimize these methods for your specific instrumentation and experimental conditions.

This protocol describes the preparation of a stock solution and subsequent serial dilutions to create working standards for calibration curves.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Transfer the weighed compound to a 1 mL volumetric flask.

    • Add a small amount of solvent (e.g., 0.5 mL of methanol) and sonicate briefly to dissolve.

    • Once dissolved, bring the volume up to 1 mL with the solvent.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

    • Use the appropriate solvent as the diluent.

Workflow for Standard Solution Preparation

cluster_prep Standard Preparation cluster_dilution Calibration Curve Preparation weigh Accurately weigh reference standard dissolve Dissolve in solvent (e.g., Methanol) weigh->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock dilute Perform serial dilutions of the stock solution stock->dilute Use for dilution working Working Standards (e.g., 0.1-100 µg/mL) dilute->working start Start prepare_standards Prepare Working Standards start->prepare_standards prepare_samples Prepare Samples for Injection start->prepare_samples inject_standards Inject Standards into HPLC prepare_standards->inject_standards inject_samples Inject Samples into HPLC prepare_samples->inject_samples acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_samples->acquire_data process_data Process Data (Peak Integration) acquire_data->process_data calibration_curve Generate Calibration Curve process_data->calibration_curve from standards quantify Quantify Analyte in Samples process_data->quantify from samples calibration_curve->quantify end End quantify->end

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Isobenzofuranone Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuranone derivatives, a class of naturally occurring and synthetic compounds, have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, antioxidant, and notably, antiproliferative properties.[1][2] A crucial step in evaluating the potential of these derivatives as anticancer agents is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[3]

This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of isobenzofuranone derivatives on cancer cells. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[4][5]

Data Presentation: Cytotoxicity of Isobenzofuranone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various isobenzofuranone derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ID/NameCancer Cell LineCell TypeIC50 (µg/mL)Reference
Compound 8HL-60Leukemia21.00[4][6]
SF295Glioblastoma> 25[4][6]
MDA-MB-435Melanoma12.17[4][6]
Compound 9HL-60Leukemia3.24[4][6]
SF295Glioblastoma10.09[4][6]
MDA-MB-435Melanoma8.70[6]
3-Amidobenzofuran 28gMDA-MB-231Breast Cancer3.01[1]
HCT-116Colon Carcinoma5.20[1]
Benzofuran hybrid 12SiHaCervical Cancer1.10[1]
HeLaCervical Cancer1.06[1]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 values of isobenzofuranone derivatives.

Materials and Reagents
  • Isobenzofuranone derivatives

  • Selected cancer cell lines (e.g., K562, U937, HL-60)[1][4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)[1][4]

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1][4]

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)[1]

  • Microplate reader[1]

  • Etoposide (as a positive control)[4]

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[1] The optimal cell density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[4][7]

  • Compound Treatment:

    • Prepare a stock solution of the isobenzofuranone derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.[4]

      • Positive Control: Cells treated with a known cytotoxic agent like etoposide.[4]

      • Blank Control: Wells containing medium only (no cells).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1] The incubation time may need to be optimized depending on the cell line and the compound.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-50 µL of the MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[7]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

    • Mix gently by pipetting or shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[5] A reference wavelength of 630 nm or higher can be used to reduce background noise.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis
  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add isobenzofuranone derivatives (serial dilutions) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Potential Mechanism of Action

While the precise mechanisms of action for all isobenzofuranone derivatives are still under investigation, some have been shown to induce apoptosis or inhibit key cellular processes. For instance, the natural isobenzofuranone, noscapine, and its derivatives are known to function as antimitotic agents by inhibiting tubulin polymerization.[9] Other derivatives may act as enzyme inhibitors or modulate specific signaling pathways involved in cell survival and proliferation.[10][11]

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_pathway Cell Survival Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Isobenzofuranone Isobenzofuranone Derivative Isobenzofuranone->Akt Inhibition

Caption: Potential inhibition of a cell survival pathway.

References

Application Notes and Protocols for the Investigation of Anticancer Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific public data on "punctatin derivatives," this document provides application notes and protocols based on well-researched anticancer agents, namely Cisplatin and Isatin Derivatives , as representative examples to guide the study of novel anticancer compounds.

Introduction

The exploration of novel chemical entities for anticancer activity is a cornerstone of modern oncology research. This document provides a comprehensive guide for the in vitro evaluation of anticancer derivatives using cancer cell lines. It outlines detailed protocols for assessing cytotoxicity, and elucidating mechanisms of action, including apoptosis induction and cell cycle arrest. Furthermore, it presents representative data and visual workflows to aid in experimental design and data interpretation.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values for Cisplatin and various Isatin derivatives against a panel of human cancer cell lines, providing a benchmark for comparative analysis.

Table 1: IC50 Values of Cisplatin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma10.91 (24h)[1]
MCF-7Breast Adenocarcinoma>1000 (72h)
HCT-116Colon Carcinoma11 (48h)
HepG2Hepatocellular Carcinoma24.7 (48h)[2]
DU-145Prostate Carcinoma126.2 (72h)[3]
SK-ES-1Ewing's Sarcoma0.87[4]
NCI-H209Small Cell Lung Cancer0.27[4]

Table 2: IC50 Values of Representative Isatin Derivatives in Human Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 (µM)
Isatin-pyrazole hybrid (7a)HepG2Hepatocellular Carcinoma6.1[2]
Isatin-pyrazole hybrid (7b)HepG2Hepatocellular Carcinoma7.9[2]
Isatin-pomalidomide hybrid (11)U266B1Multiple Myeloma2.5[2]
Moxifloxacin-isatin hybridMCF-7Breast Adenocarcinoma32-77
Isatin-coumarin hybridVariousVariousa few µM[5]
3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)VariousVarious4-13[5]

Note: Incubation times and specific derivative structures vary across studies. Researchers should consult the primary literature for detailed experimental conditions.

Experimental Protocols

This section provides detailed, step-by-step protocols for fundamental assays used to characterize the anticancer properties of test compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the overnight culture medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with the test compound at the desired concentrations and for the appropriate duration.

    • Harvest both adherent and suspension cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Use unstained and single-stained controls to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Principle: The amount of DNA in a cell changes as it progresses through the cell cycle. Cells in the G0/G1 phase have a diploid DNA content (2N), cells in the G2/M phase have a tetraploid DNA content (4N), and cells in the S phase have a DNA content between 2N and 4N. PI stoichiometrically binds to DNA, and the resulting fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Fixation:

    • Harvest approximately 1-2 x 10^6 cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 0.5-1 mL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use a histogram of PI fluorescence to visualize the cell cycle distribution.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro evaluation of an anticancer derivative.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary and Secondary Assays cluster_analysis Data Analysis and Interpretation A Cancer Cell Line Culture C Cell Viability Assay (e.g., MTT Assay) A->C B Compound Preparation (Serial Dilutions) B->C F IC50 Determination C->F D Apoptosis Assay (Annexin V/PI Staining) G Quantification of Apoptosis D->G E Cell Cycle Analysis (PI Staining) H Cell Cycle Distribution Analysis E->H F->D F->E I Mechanism of Action Hypothesis G->I H->I

Caption: A generalized workflow for the in vitro screening and mechanistic evaluation of novel anticancer derivatives.

Signaling Pathway Diagram: Cisplatin-Induced Apoptosis

This diagram depicts the key signaling pathways activated by Cisplatin leading to apoptosis.

Cisplatin_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_damage Molecular Damage cluster_response Cellular Response cluster_execution Apoptotic Execution Cisplatin Cisplatin DNA_Damage DNA Adducts & Double-Strand Breaks Cisplatin->DNA_Damage Mito_Damage Mitochondrial Dysfunction Cisplatin->Mito_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation Mito_Damage->Bax_Bak p53->Bax_Bak Cyto_c Cytochrome c Release Bax_Bak->Cyto_c Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by Cisplatin.

Signaling Pathway Diagram: Isatin Derivative-Modulated Pathways

Isatin derivatives are known to modulate multiple signaling pathways to exert their anticancer effects. This diagram provides a conceptual overview of their pleiotropic mechanisms.

Isatin_Pathway cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Isatin Isatin Derivatives Kinases Kinase Inhibition (e.g., VEGFR, EGFR, CDK2) Isatin->Kinases Tubulin Tubulin Polymerization Inhibition Isatin->Tubulin Bcl2 Bcl-2 Family Modulation Isatin->Bcl2 CellCycleArrest Cell Cycle Arrest (G2/M Phase) Kinases->CellCycleArrest Angiogenesis Anti-Angiogenesis Kinases->Angiogenesis Tubulin->CellCycleArrest Apoptosis Apoptosis Induction Bcl2->Apoptosis CellCycleArrest->Apoptosis Final_Effect Anticancer Effect Apoptosis->Final_Effect Angiogenesis->Final_Effect

Caption: An overview of the multiple signaling pathways targeted by Isatin derivatives, leading to their anticancer effects.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Fungal secondary metabolites represent a rich and largely untapped source of chemical diversity with the potential to yield new therapeutic leads. The accurate determination of the in vitro antifungal activity of these metabolites is a critical first step in the drug discovery pipeline.

These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) of fungal metabolites, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Furthermore, this document addresses the unique challenges associated with testing natural products and offers guidance on data interpretation and presentation.

General Considerations for Testing Fungal Metabolites

Testing crude extracts or purified metabolites from fungal sources requires special considerations that are not always addressed in standard antifungal susceptibility testing protocols designed for synthetic drugs.

  • Solubility: Many fungal metabolites are hydrophobic and may have poor solubility in aqueous testing media like RPMI-1640.[1] It is crucial to establish a suitable solvent for the metabolite that is non-fungistatic at the final concentration used in the assay. Dimethyl sulfoxide (B87167) (DMSO) is commonly used, but its final concentration should ideally not exceed 1-2% to avoid impacting fungal growth. The use of non-fungistatic surfactants or sonication can also aid in the dispersion of the metabolite.[1]

  • Purity and Concentration: When testing crude extracts, the concentration of the active compound is unknown. It is therefore important to perform dose-response experiments to determine the potency of the extract. For purified compounds, knowledge of the purity is essential for accurate determination of the Minimum Inhibitory Concentration (MIC).

  • Color Interference: Pigmented fungal extracts can interfere with visual or spectrophotometric assessment of fungal growth.[1] The use of a metabolic indicator dye, such as resazurin (B115843) or p-iodonitrotetrazolium violet (INT), can circumvent this issue.[1] Viable cells will reduce the dye, resulting in a color change that can be visually or colorimetrically assessed.

  • Stability: The stability of the fungal metabolite under assay conditions (e.g., temperature, pH, light exposure) should be considered.[1] Freshly prepared solutions are recommended for each experiment.[1]

Experimental Protocols

The following protocols describe the most common methods for determining the antifungal activity of fungal metabolites. It is recommended to initially screen for activity using a primary assay like broth microdilution and confirm the results with a secondary assay.

Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2] The MIC is the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[3] This method is adaptable for high-throughput screening of numerous fungal metabolites.[4]

3.1.1 Materials

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Fungal metabolite (crude extract or purified compound)

  • Standard antifungal agent (e.g., fluconazole, amphotericin B) as a positive control

  • Solvent for metabolite (e.g., DMSO)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland densitometer

  • Incubator

3.1.2 Inoculum Preparation

  • Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at the appropriate temperature and duration to obtain a fresh, pure culture.[1]

  • Prepare a fungal suspension in sterile saline from the fresh culture.[1]

  • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeast.[1]

  • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for yeasts and 0.4 x 10^4 to 5 x 10^4 CFU/mL for molds).[1][5]

3.1.3 Assay Procedure

  • Prepare a stock solution of the fungal metabolite in a suitable solvent at a high concentration.

  • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

  • In the first column, add 200 µL of the fungal metabolite solution (at twice the highest desired final concentration) to the first well and 200 µL of the positive control antifungal to the second well.

  • Perform serial two-fold dilutions of the fungal metabolite and the positive control by transferring 100 µL from the first column to the subsequent columns, mixing well at each step. Discard 100 µL from the last column of each dilution series.

  • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

3.1.4 Determination of MIC

The MIC is determined as the lowest concentration of the metabolite that causes a significant inhibition of fungal growth compared to the growth control.[1] For fungistatic compounds, this is often defined as a ≥50% reduction in turbidity as determined visually or with a spectrophotometer.[1][6] For fungicidal compounds, it is typically the complete inhibition of visible growth.[1]

Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the susceptibility of a fungus to a particular agent.[7] It is a simpler and more cost-effective method compared to broth microdilution, making it suitable for initial screening.[8]

3.2.1 Materials

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (for yeasts) or other suitable agar medium

  • Sterile Petri dishes

  • Sterile paper disks (6 mm diameter)

  • Fungal isolate(s) of interest

  • Fungal metabolite

  • Standard antifungal agent

  • Solvent for metabolite

  • Sterile swabs

3.2.2 Assay Procedure

  • Prepare a fungal inoculum as described for the broth microdilution assay (Section 3.1.2) and adjust to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the fungal suspension to create a lawn.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile paper disks with a known concentration of the fungal metabolite solution. Allow the solvent to evaporate completely.

  • Place the impregnated disks, along with a positive control disk (standard antifungal) and a negative control disk (solvent only), onto the surface of the inoculated agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

3.2.3 Interpretation of Results

The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the metabolite.

Agar Dilution Assay

The agar dilution method is a quantitative assay that can be used to determine the MIC of an antifungal agent.[9] It is particularly useful for testing a large number of isolates simultaneously.

3.3.1 Materials

  • RPMI-1640 agar medium or other suitable agar

  • Sterile Petri dishes

  • Fungal isolate(s) of interest

  • Fungal metabolite

  • Standard antifungal agent

  • Solvent for metabolite

3.3.2 Assay Procedure

  • Prepare a series of agar plates containing two-fold dilutions of the fungal metabolite. This is done by adding the appropriate volume of the metabolite stock solution to molten agar before pouring the plates.

  • Prepare a drug-free control plate containing only the solvent at the same concentration as in the drug-containing plates.

  • Prepare a fungal inoculum as described for the broth microdilution assay (Section 3.1.2).

  • Spot-inoculate a small volume (e.g., 1-10 µL) of the fungal suspension onto the surface of each agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

3.3.3 Determination of MIC

The MIC is determined as the lowest concentration of the antifungal metabolite that prevents the macroscopic growth of the fungus on the agar plate.[9]

Data Presentation

Clear and concise presentation of quantitative data is essential for the comparison of the antifungal activity of different metabolites. Summarize all MIC data in a structured table.

Table 1: Minimum Inhibitory Concentrations (MICs) of Fungal Metabolites and Standard Antifungals against Candida albicans

CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fungal Metabolite A 4 - 32816
Fungal Metabolite B 16 - >12864128
Fluconazole 0.125 - 6418
Amphotericin B 0.0625 - 40.51

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Minimum Inhibitory Concentrations (MICs) of Fungal Metabolites and Standard Antifungals against Aspergillus fumigatus

CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fungal Metabolite A 8 - 641632
Fungal Metabolite B 32 - >128128>128
Voriconazole 0.25 - 20.51
Amphotericin B 0.5 - 412

Visualizations

Fungal Signaling Pathways

Understanding the potential mechanisms of action of novel antifungal metabolites can be aided by knowledge of key fungal signaling pathways that respond to cellular stress, including that induced by antifungal agents.

Fungal_Signaling_Pathways cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway cluster_calcineurin Calcium-Calcineurin Pathway Cell_Wall_Stress Cell Wall Stress (e.g., Echinocandins) Wsc1_Mid2 Wsc1/Mid2 (Sensors) Cell_Wall_Stress->Wsc1_Mid2 Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1) Pkc1->MAPK_Cascade Rlm1 Rlm1 (Transcription Factor) MAPK_Cascade->Rlm1 Cell_Wall_Synthesis Cell Wall Synthesis Genes Rlm1->Cell_Wall_Synthesis Osmotic_Stress Osmotic/Oxidative Stress Sln1_Sho1 Sln1/Sho1 (Sensors) Osmotic_Stress->Sln1_Sho1 Pbs2 Pbs2 (MAPKK) Sln1_Sho1->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Glycerol_Synthesis Glycerol Synthesis & Stress Response Genes Hog1->Glycerol_Synthesis Calcium_Influx Increased Cytosolic Ca2+ (e.g., Azoles) Calmodulin Calmodulin Calcium_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 Stress_Response Stress Response Genes Crz1->Stress_Response

Caption: Key fungal stress response signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of fungal metabolites for antifungal activity.

Experimental_Workflow Start Start: Fungal Metabolite (Crude Extract or Purified Compound) Solubility_Test Solubility & Stability Testing Start->Solubility_Test Primary_Screen Primary Screening: Broth Microdilution Assay Solubility_Test->Primary_Screen Active Active? Primary_Screen->Active Inactive Inactive Active->Inactive No Secondary_Assay Secondary Assays: Disk Diffusion or Agar Dilution Active->Secondary_Assay Yes MIC_Determination MIC Determination Secondary_Assay->MIC_Determination Mechanism_Studies Mechanism of Action Studies MIC_Determination->Mechanism_Studies End End: Lead Compound Identification Mechanism_Studies->End

Caption: Workflow for antifungal metabolite screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a homoisoflavonoid with potential therapeutic applications.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves the formation of the homoisoflavonoid core, followed by selective demethylation and methylation.

I. Synthesis of the Homoisoflavonoid Core: 3,9-Dihydropunctatin

Q1: Low yield in the synthesis of the chalcone (B49325) intermediate.

Possible Causes:

  • Incomplete reaction: The Claisen-Schmidt condensation between the acetophenone (B1666503) and benzaldehyde (B42025) derivatives may not have gone to completion.

  • Side reactions: Self-condensation of the acetophenone or Cannizzaro reaction of the benzaldehyde can reduce the yield of the desired chalcone.

  • Suboptimal reaction conditions: Incorrect base, solvent, or temperature can negatively impact the reaction efficiency.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Reagent Purity: Ensure that all reactants and solvents are pure and dry.

  • Optimization of Conditions: Experiment with different bases (e.g., NaOH, KOH, piperidine), solvents (e.g., ethanol, methanol), and reaction temperatures to find the optimal conditions. A study on the synthesis of a related homoisoflavonoid, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, reported low yields (1.6%) using Jaspal's formaldehyde (B43269) and diethylamine (B46881) method, highlighting the importance of optimizing the synthetic route.[1]

Q2: Difficulty in the cyclization of the chalcone to the chroman-4-one core.

Possible Causes:

  • Inefficient cyclization agent: The chosen reagent for cyclization may not be effective.

  • Decomposition of the chalcone: Chalcones can be unstable under certain conditions.

  • Formation of undesired byproducts: Alternative cyclization pathways can lead to the formation of aurones or other flavonoids.

Solutions:

  • Choice of Cyclizing Agent: A common method for the synthesis of the homoisoflavonoid core is the condensation of a chroman-4-one with an aromatic aldehyde.[2] Alternatively, cyclization of a chalcone intermediate can be employed.

  • Reaction Conditions: For the synthesis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, cyclization was achieved using paraformaldehyde in the presence of ethylenediamine (B42938) in methanol (B129727).[1]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the chalcone.

II. Selective 8-O-Demethylation

Q3: Non-selective demethylation of the homoisoflavonoid core.

Possible Causes:

  • Harsh demethylating agent: Strong acids like HBr can lead to the cleavage of multiple methyl ether groups and potentially degrade the homoisoflavonoid skeleton.[3]

  • Lack of regioselectivity: The electronic and steric properties of the different methoxy (B1213986) groups may not be sufficiently different to allow for selective cleavage.

Solutions:

  • Milder Reagents: Employ milder and more selective demethylating agents. Boron tribromide (BBr3) is a common reagent for the cleavage of phenolic methyl ethers under relatively mild conditions.[3]

  • Enzymatic Demethylation: Consider using enzymes for regioselective demethylation. 2-oxoglutarate/Fe(II)-dependent dioxygenases have been shown to catalyze O-demethylation in the biosynthesis of natural products.[4]

  • Protecting Groups: If selective chemical demethylation proves difficult, consider a synthetic route that involves the use of protecting groups to differentiate the hydroxyl groups before methylation.[4][5]

III. Selective 7-O-Methylation

Q4: Low yield and poor regioselectivity during the 7-O-methylation step.

Possible Causes:

  • Non-selective methylating agent: Common methylating agents like methyl iodide or dimethyl sulfate (B86663) can react with multiple hydroxyl groups.[6]

  • Steric hindrance: The hydroxyl group at the 7-position might be sterically hindered, leading to a slower reaction rate.

Solutions:

  • Regioselective Enzymatic Methylation: The use of O-methyltransferases (OMTs) can provide high regioselectivity. OMTs from various sources have been shown to selectively methylate the 7-hydroxyl group of flavonoids and isoflavones.[3]

  • Site-Directed Mutagenesis of OMTs: The regioselectivity of OMTs can be engineered through site-directed mutagenesis to favor methylation at the desired position.[7]

  • Optimization of Chemical Methylation: If using chemical methods, carefully control the stoichiometry of the methylating agent and the reaction conditions (temperature, solvent, base) to favor mono-methylation at the most reactive hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible synthetic route starts from appropriately substituted acetophenone and benzaldehyde precursors to form a chalcone, which is then cyclized to the 3,9-dihydropunctatin core. This is followed by selective demethylation at the 8-position and subsequent regioselective methylation at the 7-position.

Q2: What are the key challenges in synthesizing this molecule?

The main challenges lie in achieving high yields for the multi-step synthesis and ensuring the regioselectivity of the O-demethylation and O-methylation steps, given the presence of multiple hydroxyl and methoxy groups on the homoisoflavonoid core.

Q3: Are there any "green" chemistry approaches for the methylation step?

Yes, dimethyl carbonate (DMC) can be used as a greener alternative to traditional toxic methylating agents like methyl iodide and dimethyl sulfate.[6]

Q4: What analytical techniques are recommended for monitoring the synthesis?

Thin Layer Chromatography (TLC) is useful for monitoring the progress of individual reactions. For purification and final product characterization, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Experimental Protocols

General Protocol for Homoisoflavonoid Synthesis

A general method for the synthesis of the homoisoflavonoid core involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde to form a chalcone, followed by cyclization.

Example: Synthesis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one[1]

  • Chalcone Synthesis (Claisen-Schmidt condensation): A substituted acetophenone and a substituted benzaldehyde are reacted in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol.

  • Hydrogenation: The resulting chalcone is hydrogenated.

  • Cyclization: The hydrogenated chalcone is cyclized with paraformaldehyde in the presence of ethylenediamine in methanol to yield the chroman-4-one core.

Protocol for Selective O-Demethylation

Using Boron Tribromide (BBr3):

  • Dissolve the methylated homoisoflavonoid in a dry, inert solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of BBr3 in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or methanol.

  • Extract the product with an organic solvent and purify by chromatography.

Protocol for Regioselective 7-O-Methylation using OMT
  • Prepare a reaction mixture containing the homoisoflavonoid substrate, a suitable buffer, the methyl donor S-adenosyl-L-methionine (SAM), and the purified O-methyltransferase enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C).

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, stop the reaction by adding an acid or organic solvent.

  • Extract the methylated product and purify by chromatography.

Quantitative Data Summary

Reaction StepReagents/CatalystSolventTemperatureTypical YieldReference
Chalcone Synthesis NaOH or KOHEthanolRoom Temp.Variable[1]
Chroman-4-one Cyclization Paraformaldehyde, EthylenediamineMethanolRefluxLow (1.6% reported for a similar compound)[1]
O-Demethylation BBr3DCM-78 °C to RTGood to Excellent[3]
7-O-Methylation (Enzymatic) OMT, SAMBuffer25-37 °CHigh[3]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis of Homoisoflavonoid Core cluster_modification Selective Modifications A Substituted Acetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Substituted Benzaldehyde B->C D 3,9-Dihydropunctatin C->D Cyclization E 8-O-Demethyl-3,9-dihydropunctatin D->E Selective 8-O-Demethylation F 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin (Final Product) E->F Regioselective 7-O-Methylation

Caption: Plausible synthetic workflow for this compound.

TroubleshootingYield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Yield in a Synthetic Step Q1 Incomplete Reaction? Start->Q1 Q2 Side Reactions Occurring? Start->Q2 Q3 Suboptimal Conditions? Start->Q3 S1 Monitor with TLC/ HPLC Q1->S1 Yes S2 Purify Reagents & Solvents Q2->S2 Yes S4 Use Milder/ More Selective Reagents Q2->S4 Yes S3 Optimize Base/ Solvent/Temp. Q3->S3 Yes S5 Consider Enzymatic Methods Q3->S5 Yes S6 Employ Protecting Groups Q3->S6 Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

troubleshooting enzyme inhibition kinetics with 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin in enzyme inhibition kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a fungal-derived secondary metabolite, classified as a flavonoid.[1][2] It is known to exert its biological effects primarily through the inhibition of specific enzymatic pathways, which can alter cellular metabolic processes.[1] As a natural product, it is of interest in biochemistry and pharmacology for studying enzyme interactions and as a potential therapeutic agent.[1]

Q2: I am observing no inhibition or lower than expected inhibition. What are the possible causes?

Several factors could contribute to a lack of inhibitory activity. These can include issues with the compound itself, the enzyme, or the assay conditions. Common culprits include:

  • Compound Degradation: The inhibitor may be unstable in the assay buffer or under the experimental conditions (e.g., temperature, pH).

  • Incorrect Concentration: Errors in calculating the concentration of the inhibitor stock solution or in the dilutions can lead to lower than expected activity.

  • Enzyme Activity Issues: The enzyme may be inactive or have very low activity.

  • Substrate Concentration: If the substrate concentration is too high, it can outcompete a competitive inhibitor.[3]

  • Assay Interference: The compound may interfere with the detection method of your assay.

Q3: My results show high variability between replicates. What can I do to improve consistency?

High variability in enzyme kinetic data can stem from several sources.[4] To improve consistency:

  • Ensure Homogeneity: Make sure all solutions, especially the inhibitor and enzyme stocks, are thoroughly mixed before use.

  • Maintain Consistent Timing: The timing of adding reagents and taking measurements should be precise and consistent for all replicates. Using multichannel pipettes can help improve consistency in plate-based assays.[5]

  • Temperature Control: Enzyme activity is highly sensitive to temperature. Ensure that all reagents and reaction plates are equilibrated to the correct assay temperature.[6]

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume errors.

  • Control for Contaminants: Contaminants in the sample or reagents can inhibit enzyme activity.[3] Consider performing a "spike and recovery" experiment to test for the presence of inhibitors in your buffer.[3]

Q4: How do I determine the mode of inhibition (e.g., competitive, non-competitive) for this compound?

To determine the mode of inhibition, you need to measure the enzyme's reaction velocity at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. By plotting the data using methods like Lineweaver-Burk (double reciprocal plot) or by fitting the data to different inhibition models using non-linear regression, you can determine how the inhibitor affects the enzyme's K_m (Michaelis constant) and V_max (maximum velocity).

  • Competitive Inhibition: K_m increases, V_max remains unchanged.

  • Non-competitive Inhibition: K_m remains unchanged, V_max decreases.

  • Uncompetitive Inhibition: Both K_m and V_max decrease proportionally.

  • Mixed Inhibition: Both K_m and V_max are altered, but not proportionally.

Troubleshooting Guides

Problem 1: Non-linear or unexpected reaction progress curves.

Possible Cause:

  • The reaction is not proceeding under initial velocity conditions. This can happen if the substrate is being rapidly consumed, the enzyme is unstable, or the product is causing inhibition.[7]

Troubleshooting Steps:

  • Vary Enzyme Concentration: Perform the assay with several dilutions of the enzyme to find a concentration that results in a linear reaction rate for a sufficient duration.[6]

  • Optimize Substrate Concentration: Ensure the substrate concentration is not being depleted by more than 10% during the course of the assay.

  • Check for Product Inhibition: If possible, add the reaction product at the beginning of the assay to see if it inhibits the reaction.

  • Assess Compound Stability: Incubate the inhibitor in the assay buffer for the duration of the experiment and then test its activity to ensure it is not degrading.

Problem 2: The inhibitor appears to be insoluble in the assay buffer.

Possible Cause:

  • Natural products can sometimes have poor aqueous solubility.

Troubleshooting Steps:

  • Use a Co-solvent: Prepare a high-concentration stock solution of the inhibitor in an organic solvent like DMSO and then dilute it into the assay buffer. Be sure to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiment to account for any effects of the solvent on enzyme activity.

  • Test Different Buffers: The pH and composition of the buffer can affect the solubility of the compound.

  • Sonication: Briefly sonicating the solution may help to dissolve the compound.

Experimental Protocols

Protocol: Determining IC50 of this compound

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the inhibitor.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the inhibitor from the stock solution.

    • Prepare the assay buffer, enzyme solution, and substrate solution at the desired concentrations.

  • Assay Procedure (96-well plate format):

    • Add a small volume of each inhibitor dilution to the appropriate wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the reaction progress (e.g., absorbance, fluorescence) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound against Target Enzymes

Enzyme TargetSubstrateSubstrate Concentration (µM)IC50 (µM)
Enzyme ASubstrate X105.2 ± 0.4
Enzyme BSubstrate Y2512.8 ± 1.1
Enzyme CSubstrate Z5> 100

Table 2: Hypothetical Kinetic Parameters in the Presence of Inhibitor

Inhibitor Conc. (µM)Apparent K_m (µM)Apparent V_max (relative units)
0 (Control)15.3 ± 1.2100 ± 5
2.528.9 ± 2.198 ± 6
5.045.1 ± 3.5102 ± 7
10.072.4 ± 5.899 ± 8

Visualizations

Enzyme_Inhibition_Workflow start_end start_end process process decision decision data data start Start: Prepare Reagents dilute Prepare Inhibitor Dilutions start->dilute plate Plate Inhibitor, Enzyme, and Substrate dilute->plate incubate Incubate at Assay Temperature plate->incubate measure Measure Reaction Kinetics incubate->measure analyze Analyze Data (Calculate Velocities) measure->analyze plot Plot Data and Determine Parameters analyze->plot end_node End: Report Results plot->end_node

Caption: Experimental workflow for an enzyme inhibition assay.

Troubleshooting_Logic issue issue question question action action result result start Unexpected Kinetic Results q1 Are progress curves linear? start->q1 a1_no Optimize enzyme concentration q1->a1_no No q2 Is there high variability? q1->q2 Yes a1_yes Check for assay interference a1_no->result Linearity achieved a2_yes Review pipetting and temperature control q2->a2_yes Yes q3 Is inhibition lower than expected? q2->q3 No a2_yes->result Variability reduced a2_no Proceed to mode of inhibition studies q3->a2_no No a3_yes Verify inhibitor concentration and stability q3->a3_yes Yes a3_yes->result Inhibition restored

Caption: A logical troubleshooting guide for enzyme kinetic experiments.

Inhibition_Modes cluster_main Uninhibited Reaction cluster_comp Competitive cluster_noncomp Non-competitive enzyme enzyme inhibitor inhibitor complex complex product product E Enzyme (E) ES ES Complex E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) EI EI Complex I->EI ESI_non ESI Complex I->ESI_non EI->E_comp - I E_comp->EI + I ESI_non->ES_non - I ES_non->ESI_non + I

References

Technical Support Center: Optimizing Fungal Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for fungal secondary metabolite production.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the optimization of fungal secondary metabolite production in a question-and-answer format.

1. Low or No Production of the Target Secondary Metabolite

  • Question: My fungal culture is growing well, but I'm not detecting my target secondary metabolite. What are the potential causes and solutions?

  • Answer: Low or no production of a target secondary metabolite despite good fungal growth is a common challenge. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

    • Suboptimal Culture Conditions: The optimal conditions for fungal growth and secondary metabolite production are often different.[1] Secondary metabolism is typically initiated during the stationary phase of growth when nutrients may become limited.[2] Consider the following adjustments:

      • One Strain Many Compounds (OSMAC) Approach: Systematically vary culture parameters one at a time to explore a wider range of conditions.[3][4][5] This can include altering media composition, temperature, pH, and aeration.

      • Co-culture: Introducing another microorganism can induce the expression of silent biosynthetic gene clusters and trigger the production of novel secondary metabolites.[5][6]

    • Inappropriate Media Composition: The type and concentration of carbon and nitrogen sources are critical.

      • Carbon Source: Simple sugars like glucose often support robust growth but may repress secondary metabolite production.[7] Experiment with complex carbohydrates such as starch or molasses.[7]

      • Nitrogen Source: The choice between different nitrogen sources like peptone, yeast extract, ammonium (B1175870), or nitrate (B79036) can significantly impact yields.[8][9][10] The carbon-to-nitrogen ratio is also a key factor to optimize.

    • Silent or Low-Expression of Biosynthetic Gene Clusters: The genes responsible for producing the secondary metabolite may not be actively transcribed.

      • Epigenetic Modification: Use of chemical epigenetic modifiers, such as HDAC inhibitors, can activate silent gene clusters.[8]

2. Inconsistent Batch-to-Batch Production

  • Question: I'm observing significant variability in the yield of my secondary metabolite between different fermentation batches. How can I improve consistency?

  • Answer: Batch-to-batch inconsistency is often due to subtle variations in experimental conditions. To improve reproducibility, focus on stringent control of all parameters.

    • Inoculum Preparation: Standardize the age, size, and preparation method of your fungal inoculum.[11][12] Using a consistent spore suspension or mycelial slurry is crucial.

    • Precise Control of Physical Parameters:

      • pH: The pH of the culture medium can drift during fermentation. Implement a robust buffering system or use a pH controller to maintain the optimal pH.[13][14][15]

      • Temperature: Ensure your incubator or bioreactor maintains a stable temperature, as even small fluctuations can affect metabolic pathways.[8][13][16]

      • Aeration and Agitation: In submerged cultures, the dissolved oxygen concentration is critical.[17] Precisely control agitation speed and aeration rates to ensure consistent oxygen transfer.[18][19][20][21]

3. Poor Mycelial Growth

  • Question: My fungus is not growing well in the culture medium. What should I check?

  • Answer: Poor fungal growth can be a precursor to low secondary metabolite production. Address the following to optimize biomass production first.

    • Media Composition:

      • Nutrient Availability: Ensure the medium contains all essential macro- and micronutrients, vitamins, and trace elements.[22]

      • Carbon and Nitrogen Sources: While complex carbohydrates can be beneficial for secondary metabolite production, some fungi may require a more readily available carbon source like glucose for initial growth.[7] Ensure the nitrogen source is also suitable for your fungal species.[8]

    • Environmental Factors:

      • pH and Temperature: Verify that the initial pH and incubation temperature are within the optimal range for your specific fungus.[13][14]

      • Oxygen Availability: For aerobic fungi, insufficient aeration can limit growth.

Data Presentation: Optimizing Culture Parameters

The following tables summarize quantitative data on the impact of various culture parameters on fungal secondary metabolite production.

Table 1: Effect of Temperature on Secondary Metabolite Production

Fungal SpeciesSecondary MetaboliteOptimal Temperature (°C) for ProductionReference
Streptomyces sp.Antifungal metabolites30-37[13]
Aspergillus oryzaeGeneral secondary metabolites30-35 (optimal growth)[8]
Streptomyces malaysiensisAntibiotics28[13]
Fusarium proliferatumFumonisin15-25[23]
Fusarium verticillioidesFumonisin20-30[23]
Trichoderma longibrachiatumAntifungal metabolites28[9][24]

Table 2: Effect of pH on Secondary Metabolite Production

Fungal SpeciesSecondary MetaboliteOptimal Initial pH for ProductionReference
Streptomyces tendaeAntifungal metabolites7.0-7.5[13]
Fusarium solaniBioactive metabolites6.0[14]
Aspergillus terreus (in coculture)Oxytetracycline (from S. rimosus)5.0[15]
Trichoderma longibrachiatumAntifungal metabolites6.0[9][24]

Table 3: Common Carbon and Nitrogen Sources for Secondary Metabolite Production

NutrientExamplesGeneral Effect on ProductionReference
Carbon Sources Glucose, Sucrose, Starch, Glycerol, Molasses, LactoseSimple sugars (e.g., glucose) often support rapid growth but may repress secondary metabolite synthesis. Complex carbohydrates can enhance production.[7][9][25]
Nitrogen Sources Peptone, Yeast Extract, Sodium Nitrate, Ammonium Sulfate, CaseinThe preferred nitrogen source is species-specific. Ammonium is often preferred for growth, but nitrate or organic sources can be better for secondary metabolite production.[7][8][9][10][25]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at optimizing fungal culture conditions.

Protocol 1: One Strain Many Compounds (OSMAC) Approach for Optimizing Media Composition

  • Prepare a Basal Medium: Start with a standard growth medium known to support your fungus.

  • Vary One Component at a Time:

    • Carbon Source: Prepare several variations of the basal medium, each with a different carbon source (e.g., glucose, sucrose, starch, glycerol) at the same concentration.

    • Nitrogen Source: Similarly, prepare variations with different nitrogen sources (e.g., peptone, yeast extract, sodium nitrate, ammonium sulfate).

    • C/N Ratio: Systematically vary the concentrations of the chosen carbon and nitrogen sources to test different ratios.

  • Inoculation: Inoculate each medium variation with a standardized amount of fungal spores or mycelium.

  • Incubation: Incubate all cultures under identical conditions (temperature, light, agitation).

  • Extraction and Analysis: After a set incubation period, harvest the cultures. Extract the secondary metabolites from both the mycelium and the culture broth. Analyze the extracts using techniques like HPLC or LC-MS to quantify the target metabolite.[26][27]

  • Data Evaluation: Compare the yields of the target metabolite across all conditions to identify the optimal media components.[3]

Protocol 2: Determining the Optimal pH for Secondary Metabolite Production

  • Prepare Buffered Media: Prepare the optimized culture medium at a range of different initial pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0). Use appropriate buffers to maintain a stable pH.

  • Inoculation and Incubation: Inoculate each pH-adjusted medium with a standardized inoculum and incubate under optimal conditions.

  • Monitor pH: Periodically measure the pH of the cultures to ensure it remains stable.

  • Harvest and Analyze: Harvest the cultures at the optimal time point and analyze the production of the target secondary metabolite as described in Protocol 1.

  • Identify Optimal pH: Plot the secondary metabolite yield against the initial pH to determine the optimum.[9]

Protocol 3: Optimizing Aeration and Agitation in Submerged Cultures

  • Bioreactor Setup: Use a laboratory-scale bioreactor equipped with controls for agitation speed (rpm) and aeration rate (vvm - gas volume per unit of liquid volume per minute).

  • Experimental Design: Design a matrix of experiments to test different combinations of agitation and aeration rates.

  • Cultivation: Perform fermentations for each condition, keeping all other parameters (media, temperature, pH) constant.

  • Monitor Dissolved Oxygen: Use a dissolved oxygen probe to monitor the oxygen levels in the culture throughout the fermentation.

  • Harvest and Analyze: At the end of the fermentation, measure both the biomass and the yield of the secondary metabolite.

  • Determine Optimal Conditions: Analyze the results to find the combination of agitation and aeration that maximizes secondary metabolite production.[20][21]

Visualizations

Diagram 1: General Experimental Workflow for Optimization

G cluster_prep Preparation cluster_optimization Optimization (OSMAC) cluster_analysis Analysis Fungal Strain Revival Fungal Strain Revival Spore Suspension Preparation Spore Suspension Preparation Fungal Strain Revival->Spore Suspension Preparation Vary Culture Parameters Vary Culture Parameters Spore Suspension Preparation->Vary Culture Parameters Media Composition (C/N sources) Media Composition (C/N sources) Vary Culture Parameters->Media Composition (C/N sources) Temperature Temperature Vary Culture Parameters->Temperature pH pH Vary Culture Parameters->pH Aeration/Agitation Aeration/Agitation Vary Culture Parameters->Aeration/Agitation Extraction Extraction Media Composition (C/N sources)->Extraction Temperature->Extraction pH->Extraction Aeration/Agitation->Extraction LC-MS/HPLC Analysis LC-MS/HPLC Analysis Extraction->LC-MS/HPLC Analysis Data Analysis & Chemometrics Data Analysis & Chemometrics LC-MS/HPLC Analysis->Data Analysis & Chemometrics Selection of Optimal Conditions Selection of Optimal Conditions Data Analysis & Chemometrics->Selection of Optimal Conditions

Caption: A generalized workflow for optimizing fungal secondary metabolite production.

Diagram 2: Key Signaling Pathways Influencing Secondary Metabolism

G cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_regulation Regulation Nutrient Limitation (C, N) Nutrient Limitation (C, N) Global Regulators (e.g., LaeA) Global Regulators (e.g., LaeA) Nutrient Limitation (C, N)->Global Regulators (e.g., LaeA) pH Stress pH Stress pH Signaling (PacC) pH Signaling (PacC) pH Stress->pH Signaling (PacC) Temperature Stress Temperature Stress MAPK Pathways (e.g., CWI) MAPK Pathways (e.g., CWI) Temperature Stress->MAPK Pathways (e.g., CWI) Oxidative Stress Oxidative Stress Oxidative Stress->MAPK Pathways (e.g., CWI) Transcription Factors Transcription Factors MAPK Pathways (e.g., CWI)->Transcription Factors pH Signaling (PacC)->Transcription Factors Global Regulators (e.g., LaeA)->Transcription Factors Chromatin Remodeling Chromatin Remodeling Global Regulators (e.g., LaeA)->Chromatin Remodeling Biosynthetic Gene Cluster Expression Biosynthetic Gene Cluster Expression Transcription Factors->Biosynthetic Gene Cluster Expression Chromatin Remodeling->Biosynthetic Gene Cluster Expression Secondary Metabolite Production Secondary Metabolite Production Biosynthetic Gene Cluster Expression->Secondary Metabolite Production

Caption: Simplified overview of signaling pathways regulating secondary metabolism.

References

Technical Support Center: Structural Characterization of Isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the structural characterization of isobenzofuranones.

Frequently Asked Questions (FAQs)

Q1: My NMR spectra are complex and difficult to interpret. What are the common challenges with NMR analysis of isobenzofuranones?

A1: The primary challenges in the NMR analysis of isobenzofuranones often revolve around isomerism and the potential for overlapping signals. Differentiating between positional isomers, for instance, can be difficult due to subtle differences in their spectra.[1] For complex structures, even with the aid of 2D NMR, structural elucidation can sometimes be erroneous or incomplete.[2]

Troubleshooting Steps:

  • 2D NMR Spectroscopy: Employ a suite of 2D NMR experiments to gain more structural insights.

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and connecting different parts of the molecule.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is key for determining stereochemistry and differentiating between certain isomers.[3]

  • Computational Methods: In cases of ambiguity, quantum chemistry calculations (like DFT) can be used to predict ¹H and ¹³C NMR chemical shifts for possible isomers. Comparing the calculated shifts with experimental data can provide a more conclusive structural identification.[2]

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts. If you are comparing your data to literature values, ensure you are using the same solvent. In some cases, changing the solvent can help to resolve overlapping signals.[4]

Q2: I am having trouble distinguishing between two positional isomers of a substituted isobenzofuranone. What spectroscopic features should I focus on?

A2: Distinguishing between positional isomers of isobenzofuranones requires a careful and comparative analysis of their spectroscopic data.[1]

Key Spectroscopic Features for Isomer Differentiation:

  • ¹H NMR:

    • Chemical Shifts: The electronic environment of the aromatic protons and any substituents will be different for each isomer, leading to distinct chemical shifts.

    • Coupling Constants (J-coupling): The coupling patterns and the magnitude of the J-coupling constants between aromatic protons can help to determine the substitution pattern on the aromatic ring. The Karplus relationship can be used to relate vicinal coupling constants to dihedral angles, which can be useful for stereoisomer differentiation.[5]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring and the lactone ring will be unique for each isomer.

  • Mass Spectrometry (MS): While isomers will have the same molecular ion peak, their fragmentation patterns may differ depending on the position of the substituents.

  • 2D NMR (NOESY/ROESY): These experiments can reveal through-space correlations between substituents and nearby protons, which can be diagnostic for a particular isomer.[3]

Logical Workflow for Isomer Differentiation

G Workflow for Isobenzofuranone Isomer Differentiation cluster_0 Initial Analysis cluster_1 Detailed Spectroscopic Analysis cluster_2 Computational Analysis (if needed) A Acquire 1D NMR (¹H, ¹³C) and MS Data B Propose Possible Isomeric Structures A->B C Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) B->C D Analyze Coupling Constants and NOE Correlations C->D F Perform DFT Calculations to Predict NMR Shifts for Each Isomer D->F Ambiguity Remains H Final Structure Assignment D->H Unambiguous Assignment E Compare Fragmentation Patterns in MS/MS E->F Ambiguity Remains E->H Unambiguous Assignment G Compare Calculated vs. Experimental Shifts G->H

Caption: Workflow for the differentiation of isobenzofuranone isomers.

Q3: My mass spectrum shows an unexpected fragmentation pattern. What are the common fragmentation pathways for isobenzofuranones?

A3: The fragmentation of isobenzofuranones in mass spectrometry can be complex and may involve rearrangements. While specific pathways depend on the substitution pattern, some general principles apply. The molecular ions of related aromatic compounds are known to undergo rearrangements, and a common feature is the tendency to form stable ions like benzopyrylium (chromylium) ions.

Common Fragmentation Processes to Consider:

  • Loss of CO: A common fragmentation pathway for lactones is the loss of a neutral carbon monoxide molecule.

  • Loss of CO₂: Decarboxylation can also occur.

  • Cleavage of Substituents: Bonds alpha to the aromatic ring or the lactone oxygen are prone to cleavage.

  • Rearrangements: The molecular ion may rearrange to a more stable structure before fragmentation. For example, related benzofuran (B130515) ions can undergo ring expansion/contraction.[6]

Troubleshooting Unexpected Fragments:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass of the fragment ions, which will allow you to deduce their elemental composition and propose logical structures.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and fragment it under controlled conditions (Collision-Induced Dissociation - CID). This will help to establish the relationship between the precursor and product ions.

  • Consider Rearrangements: If a fragment cannot be explained by simple bond cleavages, consider the possibility of a rearrangement, such as a McLafferty rearrangement if an appropriate chain is present.

Common Fragmentation Pathways of a Generic Isobenzofuranone

G Common Fragmentation Pathways of Isobenzofuranone A Isobenzofuranone Molecular Ion (M+) B Loss of CO [M - 28]+ A->B C Loss of CHO [M - 29]+ A->C D Loss of CO₂ [M - 44]+ A->D E Rearrangement then Fragmentation A->E F Other Fragments E->F

Caption: Common fragmentation pathways for isobenzofuranones.

Q4: I am observing extra peaks in my ¹H NMR spectrum that do not correspond to my expected product or common solvents. Could this be due to tautomerism?

A4: While not as commonly reported for the isobenzofuranone core itself, related carbonyl-containing heterocyclic compounds can exhibit keto-enol tautomerism.[7] If your isobenzofuranone has substituents that can participate in tautomerization (e.g., a hydroxyl group or a β-dicarbonyl moiety), you may observe a mixture of tautomers in solution.

Investigating Potential Tautomerism:

  • Solvent Dependence: The position of the tautomeric equilibrium can be highly dependent on the solvent.[7] Acquiring ¹H NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) may change the ratio of the observed species, providing evidence for tautomerism.

  • Temperature Variation: Variable temperature (VT) NMR experiments can also be used to study dynamic equilibria. If the peaks coalesce at higher temperatures, it may indicate that they are from species that are rapidly interconverting on the NMR timescale.

  • UV-Vis Spectroscopy: Tautomers often have different chromophores and will exhibit different UV-Vis spectra. Analyzing the sample in different solvents by UV-Vis spectroscopy can provide additional evidence for the presence of multiple species.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no product yield after purification, complicating characterization. Inefficient work-up or purification.[8]- Optimize extraction pH to ensure the product is in the organic layer.[8]- Consider alternative purification methods like recrystallization if column chromatography leads to product loss.[8]
Presence of significant side products or impurities in spectra. Non-optimal reaction conditions or impure starting materials.[8]- Verify the purity of starting materials using NMR or GC-MS.[8]- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation.[8]
Broad peaks in NMR spectra. - Aggregation of the sample.- Chemical exchange (e.g., tautomerism or conformational changes).- Dilute the NMR sample.- Acquire spectra at different temperatures.- Check for the presence of paramagnetic impurities.
Inconsistent NMR chemical shifts compared to literature. - Different deuterated solvent used.- Different concentration or temperature.- Verify the solvent used in the literature and match it.- Report the concentration and temperature at which the spectrum was acquired.

Data Presentation: Spectroscopic Data for Methylisobenzofuran-1(3H)-one Isomers[1]

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compound δ (ppm) of CH₃ δ (ppm) of H at C3 δ (ppm) of Aromatic Protons
3-methyl-1.65 (d)5.50 (q)7.30-7.85 (m)
4-methyl-2.60 (s)5.30 (s)7.15-7.60 (m)
5-methyl-2.45 (s)5.28 (s)7.10-7.70 (m)
6-methyl-2.48 (s)5.27 (s)7.20-7.65 (m)
7-methyl-2.65 (s)5.29 (s)7.05-7.50 (m)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound δ (ppm) of CH₃ δ (ppm) of C3 δ (ppm) of C=O δ (ppm) of Aromatic Carbons
3-methyl-21.578.0170.5122.0-148.0
4-methyl-18.070.0171.0123.0-150.0
5-methyl-21.070.2170.8122.5-149.5
6-methyl-21.270.1170.9123.5-149.0
7-methyl-17.570.3171.2121.0-151.0

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

Compound ν (C=O) ν (C-O)
3-methyl-17601050
4-methyl-17651060
5-methyl-17621058
6-methyl-17631055
7-methyl-17681065

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (M⁺) m/z Key Fragmentation Peaks m/z
All Isomers148119, 91, 65

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This generalized protocol is representative for the characterization of isobenzofuranone isomers.[1][3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isobenzofuranone sample for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to dissolve the sample completely.

    • Transfer the solution to an NMR tube.

  • Data Acquisition (Example using a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30 or similar).

      • Spectral Width: ~12 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1.0-2.0 s.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled pulse program (zgpg30 or similar).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2.0 s.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Use standard parameter sets provided by the spectrometer software and optimize as needed based on the sample.

2. Mass Spectrometry (MS)

This protocol provides a general workflow for the analysis of isobenzofuranones.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Data Acquisition (Example using Electrospray Ionization - ESI):

    • Ionization Mode: ESI positive or negative, depending on the analyte.

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • Tandem MS (MS/MS): Select the molecular ion peak and perform Collision-Induced Dissociation (CID) to obtain a fragmentation spectrum. Vary the collision energy to optimize the fragmentation.

Troubleshooting Experimental Protocols

G Troubleshooting Experimental Protocols A Problem Identified (e.g., Poor Resolution, Low Signal) B Check Sample Preparation A->B C Check Instrument Parameters A->C D Is sample fully dissolved? Is concentration appropriate? B->D E Are shims optimized? Is the number of scans sufficient? C->E F Adjust Sample Preparation (e.g., change solvent, filter sample) D->F G Adjust Instrument Parameters (e.g., increase scans, optimize pulse sequence) E->G H Re-acquire Data F->H G->H

Caption: A workflow for troubleshooting common experimental issues.

References

avoiding degradation of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimental use of this compound solutions.

Issue 1: Rapid Loss of Compound Activity or Concentration

Possible Causes and Solutions

CauseRecommended Action
pH-mediated Hydrolysis The stability of flavonoids can be pH-dependent. Prepare solutions in a buffered system and evaluate stability across a pH range (e.g., pH 3, 5, 7.4, and 9) to determine the optimal pH for your experiments. For initial use, a slightly acidic to neutral pH is often a reasonable starting point.
Oxidation Phenolic compounds are susceptible to oxidation. Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as ascorbic acid or BHT, may also be beneficial, but their compatibility with your experimental system must be verified.
Photodegradation Exposure to light, particularly UV light, can cause degradation.[1][2][3] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Minimize exposure to ambient light during experimental procedures.
Thermal Degradation Elevated temperatures can accelerate degradation.[1][2][3][4] Store stock solutions at or below -20°C. For working solutions, maintain them on ice and prepare them fresh daily if possible. Avoid repeated freeze-thaw cycles.
Enzymatic Degradation If working with biological matrices, endogenous enzymes could metabolize the compound.[2][3] Consider heat-inactivating the biological matrix or using appropriate enzyme inhibitors if compatible with the experimental goals.

Troubleshooting Workflow

start Start: Loss of Compound Activity check_ph Is the solution buffered? start->check_ph adjust_ph Buffer the solution and test a range of pH values. check_ph->adjust_ph No check_oxidation Are you protecting against oxidation? check_ph->check_oxidation Yes adjust_ph->check_oxidation protect_oxidation Use degassed solvents and/or an inert atmosphere. check_oxidation->protect_oxidation No check_light Is the solution protected from light? check_oxidation->check_light Yes protect_oxidation->check_light protect_light Use amber vials or cover with foil. check_light->protect_light No check_temp What is the storage and use temperature? check_light->check_temp Yes protect_light->check_temp adjust_temp Store at -20°C or below. Prepare fresh working solutions. check_temp->adjust_temp Sub-optimal end End: Stability Improved check_temp->end Optimal adjust_temp->end Compound 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products start Start: Stability Study prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock ph_stress pH Stress (pH 3, 5, 7.4, 9) prep_stock->ph_stress temp_stress Thermal Stress (4°C, RT, 40°C, 60°C) prep_stock->temp_stress photo_stress Photostability Stress (Light vs. Dark) prep_stock->photo_stress analysis HPLC or LC-MS Analysis at Time Points ph_stress->analysis temp_stress->analysis photo_stress->analysis data Calculate % Remaining vs. T=0 analysis->data end End: Determine Optimal Storage Conditions data->end

References

Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during antimicrobial assays with natural products.

Frequently Asked Questions (FAQs)

Q1: My natural product extract shows no activity in the agar (B569324) diffusion assay. Does this mean it's inactive?

A1: Not necessarily. Many antimicrobial compounds found in natural products are non-polar and do not diffuse well in the aqueous agar matrix used in agar diffusion assays.[1][2] This can lead to false-negative results. It is recommended to use a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for a more accurate assessment of antimicrobial activity.[1]

Q2: The results of my MIC assays are inconsistent between experiments. What are the common causes of variability?

A2: Inconsistency in MIC assays can stem from several factors:

  • Inoculum Preparation: The bacterial inoculum size is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.[3][4]

  • Media Composition: Variations in the composition and pH of the growth medium can affect bacterial growth and the activity of the natural product.[4] Use a consistent, high-quality batch of media.

  • Incubation Conditions: Fluctuations in incubation time and temperature can alter bacterial growth rates. Use a calibrated incubator and a consistent incubation period.[4]

  • Solvent Effects: The solvent used to dissolve the natural product extract (e.g., DMSO) may have its own antimicrobial activity at certain concentrations. Always include a solvent control to ensure the observed activity is from your extract.[1]

Q3: How can I determine if my natural product is bactericidal or just bacteriostatic?

A3: To distinguish between bactericidal (kills bacteria) and bacteriostatic (inhibits bacterial growth) activity, you need to determine the Minimum Bactericidal Concentration (MBC). After performing a broth microdilution assay to find the MIC, subculture the contents of the wells that show no visible growth onto fresh, antibiotic-free agar plates. The MBC is the lowest concentration of the extract that results in a 99.9% reduction in the initial inoculum count after incubation.[5][6]

Q4: I am observing a "trailing" effect (a gradual decrease in turbidity over a range of concentrations) in my broth microdilution assay, making the MIC endpoint difficult to read. How can I address this?

A4: The trailing effect is a common issue. To obtain a clearer endpoint, you can use a growth indicator dye such as p-iodonitrotetrazolium violet (INT) or resazurin (B115843).[1][7] These dyes change color in the presence of metabolically active bacteria, providing a more distinct visual endpoint for the MIC.

Q5: My natural product extract appears to precipitate in the microtiter plate during the assay. How can I resolve this?

A5: Precipitation of the extract can lead to inaccurate MIC values.[4] This may be due to the low solubility of the compounds in the aqueous broth. You can try to:

  • Perform a solubility test of your extract in the broth before adding the bacteria.

  • Consider using a co-solvent, but be mindful of its potential toxicity to the bacteria and include appropriate controls.

  • Use a small percentage of a non-ionic surfactant like Tween 80 to improve solubility, particularly for essential oils.[8]

Troubleshooting Guides

Issue 1: Inconsistent MIC Values for a Natural Product Extract
Potential Cause Troubleshooting Step
Inoculum density not standardized. Always prepare a fresh bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9][10]
Variability in media preparation. Use a single, high-quality lot of cation-adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments. If preparing in-house, ensure strict adherence to the formulation protocol.[4]
Errors in serial dilutions. Use calibrated pipettes and a validated dilution scheme. Prepare fresh stock solutions for each experiment.[4]
Inconsistent incubation. Use a calibrated incubator set to 35°C ± 2°C for 16-20 hours for most bacteria. Avoid stacking plates to ensure uniform heat distribution.[4]
Issue 2: Difficulty in Reading MIC Endpoints
Potential Cause Troubleshooting Step
Subtle changes in turbidity. Utilize a colorimetric indicator. Add a sterile solution of resazurin (e.g., to a final concentration of 0.01%) to each well after incubation and re-incubate for a short period. A color change from blue to pink indicates bacterial growth.[11]
Colored natural product extract interferes with visual reading. Use an indicator dye with a distinct color change that is not masked by the extract's color. Alternatively, use a microplate reader to measure the optical density (OD) at a wavelength where the extract has minimal absorbance.[12]
"Skipped" wells (growth in a higher concentration well but not in a lower one). This could be due to contamination or pipetting errors. Repeat the assay with careful aseptic technique and pipetting.

Data Presentation: Antimicrobial Activity of Natural Products

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Natural Products against Resistant Bacteria

Natural ProductBacterial StrainResistance ProfileMIC (µg/mL)Reference
QuercetinStaphylococcus aureusMethicillin-Resistant (MRSA)9.12[5]
Syzygium aromaticum (Clove) extractStaphylococcus aureusMultidrug-Resistant6.25[5]
Acacia nilotica extractStaphylococcus aureusMultidrug-Resistant1.6[5]
Syzygium aromaticum (Clove) extractKlebsiella pneumoniaeMultidrug-Resistant12.5[5]
Ethanolic Propolis ExtractStaphylococcus spp.-0.5[13]

Table 2: Synergistic Effects of Natural Products with Antibiotics (Fractional Inhibitory Concentration Index - FICI)

Natural ProductAntibioticBacterial StrainResistance ProfileFICIInterpretationReference
QuercetinPolymyxin EE. coli JD37MCR-1-positive0.34375Synergy[14]
AamAP1-LysineLevofloxacinS. aureus (ATCC 33591)Resistant0.103Synergy[15]
AamAP1-LysineRifampicinS. aureus (ATCC 33591)Resistant0.128Synergy[15]
AamAP1-LysineLevofloxacinP. aeruginosa (BAA2114)Multidrug-Resistant0.36Synergy[15]
AamAP1-LysineChloramphenicolP. aeruginosa (BAA2114)Multidrug-Resistant0.36Synergy[15]

FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism.[10]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC and MBC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for natural products.[5]

1. Preparation of Materials:

  • Test microorganism (e.g., MRSA)

  • Natural product extract/compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Growth indicator (optional, e.g., resazurin solution)

  • Mueller-Hinton Agar (MHA) plates

2. Inoculum Preparation:

  • From an overnight culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Plate Preparation and Serial Dilution:

  • Dissolve the natural product extract in a suitable solvent to create a stock solution.

  • In a 96-well plate, add 100 µL of CAMHB to all wells.

  • Add 100 µL of the natural product stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from well to well.

  • Include a growth control (CAMHB + inoculum, no extract) and a sterility control (CAMHB only). If using a solvent, include a solvent control (CAMHB + inoculum + highest concentration of solvent used).

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension (prepared in Step 2) to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of the natural product that completely inhibits visible growth of the organism.[4]

  • If using a colorimetric indicator, add it after the initial incubation and re-incubate as required. The MIC is the lowest concentration that prevents the color change.

6. MBC Determination:

  • From each well that shows no visible growth (at and above the MIC), plate 10-100 µL of the suspension onto an MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[6]

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between a natural product and a conventional antibiotic.[9]

1. Preparation:

  • Follow steps 1 and 2 from the Broth Microdilution Assay protocol.

  • Prepare stock solutions of the natural product (Agent A) and the antibiotic (Agent B) at 4 times the highest desired final concentration.

2. Plate Setup:

  • In a 96-well plate, perform a two-dimensional serial dilution.

  • Dilute Agent A serially along the x-axis (columns) and Agent B serially along the y-axis (rows). Each well will contain a unique combination of concentrations of the two agents.

  • Include a row for the MIC of Agent A alone and a column for the MIC of Agent B alone.

  • Also include growth and sterility controls.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plate at 35°C for 16-24 hours.

4. Data Analysis and FICI Calculation:

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Calculate the FIC Index (FICI):

    • FICI = FIC of Agent A + FIC of Agent B[10]

  • Interpret the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[10]

Visualizations

Signaling Pathway: Flavonoid Inhibition of Bacterial Efflux Pump

Many bacteria develop resistance by using efflux pumps to expel antibiotics from the cell. Certain flavonoids can inhibit these pumps, restoring the effectiveness of the antibiotic.

EffluxPumpInhibition cluster_bacterium Bacterial Cell Antibiotic Antibiotic Target Bacterial Target (e.g., Ribosome) Antibiotic->Target Inhibits Function EffluxPump Efflux Pump (e.g., AcrAB-TolC) Antibiotic->EffluxPump Enters Cell Antibiotic_out Antibiotic (Expelled) EffluxPump->Antibiotic_out Expels Antibiotic Flavonoid Flavonoid (e.g., Quercetin) Flavonoid->EffluxPump Inhibits Pump Antibiotic_in Antibiotic (Outside Cell) Antibiotic_in->Antibiotic Cellular Uptake Flavonoid_in Flavonoid (Outside Cell) Flavonoid_in->Flavonoid Cellular Uptake

Caption: Flavonoid-mediated inhibition of a bacterial efflux pump, preventing the expulsion of antibiotics.

Experimental Workflow: Synergy Testing

This workflow outlines the key steps in determining the synergistic effect of a natural product and an antibiotic.

SynergyWorkflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum mic_a Determine MIC of Natural Product (A) Alone prep_inoculum->mic_a mic_b Determine MIC of Antibiotic (B) Alone prep_inoculum->mic_b checkerboard Perform Checkerboard Assay (2D Serial Dilution of A and B) mic_a->checkerboard mic_b->checkerboard incubate Inoculate and Incubate (16-20 hours, 35°C) checkerboard->incubate read_mic_combo Determine MICs of A and B in Combination incubate->read_mic_combo calculate_fic Calculate FIC Index: FICI = FIC(A) + FIC(B) read_mic_combo->calculate_fic interpret Interpret FICI calculate_fic->interpret synergy Synergy (FICI <= 0.5) interpret->synergy Synergistic indifference Indifference/Additive (0.5 < FICI <= 4.0) interpret->indifference Indifferent antagonism Antagonism (FICI > 4.0) interpret->antagonism Antagonistic end End synergy->end indifference->end antagonism->end

Caption: Workflow for determining synergistic interactions between a natural product and an antibiotic.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of punctatin-related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of these fungal secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for purifying punctatin-related compounds from a fungal culture?

A1: A common workflow for the purification of punctatin-related sesquiterpenoids, such as punctaporonins, from a fungal fermentation broth involves a multi-step chromatographic process. The general protocol is as follows:

  • Extraction: The fermented material is typically extracted with an organic solvent like ethyl acetate (B1210297) to isolate the crude mixture of secondary metabolites.

  • Initial Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate) to separate the compounds into several fractions based on their polarity.

  • Intermediate Purification: Fractions containing the target compounds are further purified using medium-pressure liquid chromatography (MPLC) with an ODS (C18) column, eluting with a methanol-water gradient. This step separates compounds based on their hydrophobicity.

  • Size-Exclusion Chromatography: To remove smaller or larger impurities, the semi-purified fractions can be passed through a Sephadex LH-20 column, using a solvent like methanol (B129727) for elution.

  • Final Purification: The final step to obtain highly pure compounds is typically performed using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Q2: I am experiencing low yields of my target punctatin-related compound. What are the potential causes and solutions?

A2: Low yields are a common challenge in the purification of fungal secondary metabolites.[1] The reasons can be multifaceted, ranging from fermentation conditions to the purification process itself. Consider the following:

  • Suboptimal Fermentation Conditions: The production of secondary metabolites is highly sensitive to fermentation parameters such as media composition, pH, temperature, and aeration.[2][3] Optimization of these conditions can significantly enhance the yield of the target compound.[4]

  • Inefficient Extraction: Ensure that the solvent used for extraction has the appropriate polarity to efficiently extract your compound of interest. Ethyl acetate is a good starting point for moderately polar compounds like punctatins.

  • Compound Degradation: Punctatin-related compounds, particularly those with lactone functionalities, can be sensitive to pH and temperature.[5][6] It is advisable to work at mild pH (around 5.5) and avoid high temperatures during the purification process to prevent degradation.[5][6]

  • Losses During Chromatographic Steps: Multiple chromatographic steps can lead to cumulative losses of the product. To minimize this, carefully select fractions for pooling based on thin-layer chromatography (TLC) or analytical HPLC analysis. Also, ensure that the chosen stationary and mobile phases are optimal for your compound to avoid irreversible adsorption or poor separation.

  • Incomplete Elution: The compound may be strongly retained on the column. Try using a stronger solvent system for elution. For C18 columns, this would mean increasing the proportion of the organic solvent in the mobile phase.

Q3: My purified compound is not crystallizing. What can I do to induce crystallization?

A3: Crystallization can be a challenging step, often requiring patience and experimentation. If your punctatin-related compound is resistant to crystallization, here are several techniques you can try:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but not at room temperature or colder. For moderately polar compounds like sesquiterpenoids, common solvent systems for recrystallization include ethanol, methanol/water, acetone/water, or mixtures of a polar solvent with a non-polar anti-solvent like hexane (B92381) or heptane.

  • Inducing Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals from a previous batch, add a tiny seed crystal to the supersaturated solution to initiate crystallization.

    • Concentration: Slowly evaporate the solvent to increase the concentration of the compound.

  • Slow Cooling: Rapid cooling often leads to the formation of an oil or amorphous precipitate rather than crystals. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Purity: The presence of impurities can inhibit crystallization. If the compound still fails to crystallize, an additional purification step, such as preparative HPLC, may be necessary. A purity of at least 80-90% is generally recommended before attempting crystallization for single-crystal X-ray diffraction.[5]

Troubleshooting Guides

HPLC Purification

High-Performance Liquid Chromatography is a powerful tool for the final purification of punctatin-related compounds. However, various issues can arise. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Column degradation- Reduce the sample concentration or injection volume.- Add a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase.- Use a new column or a column with a different stationary phase.
Peak Fronting - Sample solvent stronger than the mobile phase- Column overload- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the sample concentration.
Split Peaks - Clogged frit or void in the column- Sample precipitating on the column- Replace the column frit or the entire column.- Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection.
Ghost Peaks - Contaminants in the mobile phase or injector- Carryover from a previous injection- Use high-purity HPLC-grade solvents.- Flush the injector and column with a strong solvent.
Fluctuating Baseline - Air bubbles in the system- Incomplete mobile phase mixing- Degas the mobile phase.- Ensure proper mixing of the mobile phase components.
High Backpressure - Blockage in the system (e.g., tubing, frit, column)- Particulate matter from the sample- Systematically check for blockages by disconnecting components.- Filter all samples and mobile phases before use.
Recrystallization

Recrystallization is a common technique for obtaining high-purity crystalline material. The following table provides solutions to frequent problems encountered during this process.

Problem Potential Cause(s) Solution(s)
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble.- Further purify the compound before recrystallization.
No Crystals Form - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration.- Induce crystallization by scratching the flask or adding a seed crystal.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Colored Impurities in Crystals - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution and filter it before cooling.- Perform a second recrystallization.
Low Recovery - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the solution for a longer period or to a lower temperature.- Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols & Data

Purification Protocol for Punctaporonins (A Model for Punctatin)

This protocol is adapted from the purification of punctaporonins H-M from the sponge-associated fungus Hansfordia sinuosae.

  • Extraction: The fermented material (e.g., 100 L) is extracted three times with ethyl acetate (EtOAc). The organic layers are combined and evaporated under vacuum to yield a crude extract.

  • Vacuum Liquid Chromatography (VLC): The crude extract (e.g., 99.0 g) is fractionated by silica gel VLC using a petroleum ether-EtOAc gradient (from 5:1 to 1:1) to yield multiple fractions.

  • ODS Column Chromatography: A fraction rich in the target compounds (e.g., 2.1 g of fraction F4) is subjected to an ODS column eluting with a MeOH–H₂O gradient (from 30% to 100%) to yield several subfractions.

  • Sephadex LH-20 Chromatography: A subfraction (e.g., 150 mg of F4A) is further purified on a Sephadex LH-20 column with methanol as the eluent to yield the purified compounds.

  • Semi-preparative HPLC: For final polishing, a Kromasil C18 semi-preparative HPLC column (250 × 10 mm, 5 μm) can be used.

Quantitative Data (Example from Punctaporonin H-M Purification):

While specific yield percentages are often not reported, the following table provides an example of the mass of purified compounds obtained from a sub-fraction in a typical experiment.

CompoundMass Obtained (mg) from 150 mg of sub-fraction F4A
Punctaporonin H3.2
Punctaporonin I11.9

Note: The overall yield of a related synthetic compound, punctaporonin C, was reported to be 0.65% over a 29-step synthesis, highlighting that low overall yields can be expected for these complex molecules.

Visualizations

Experimental Workflow for Punctatin-Related Compound Purification

Purification_Workflow Fermentation Fungal Fermentation Extraction Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Silica Gel VLC (Petroleum Ether-EtOAc) Crude_Extract->VLC Fractions Fractions VLC->Fractions ODS ODS Column (MeOH-H2O) Fractions->ODS Semi_Pure Semi-Pure Fractions ODS->Semi_Pure Sephadex Sephadex LH-20 (Methanol) Semi_Pure->Sephadex Purified_Fractions Purified Fractions Sephadex->Purified_Fractions HPLC Semi-preparative HPLC (C18) Purified_Fractions->HPLC Pure_Compound Pure Punctatin-Related Compound HPLC->Pure_Compound

Purification workflow for punctatin-related compounds.
Troubleshooting Logic for Low Compound Yield

Low_Yield_Troubleshooting Start Low Yield of Purified Compound Check_Fermentation Review Fermentation Parameters (Media, pH, Temp.) Start->Check_Fermentation Check_Extraction Evaluate Extraction Protocol Start->Check_Extraction Check_Stability Assess Compound Stability Start->Check_Stability Check_Chromatography Analyze Chromatographic Steps Start->Check_Chromatography Optimize_Fermentation Optimize Fermentation Conditions Check_Fermentation->Optimize_Fermentation Optimize_Extraction Test Different Extraction Solvents/ Methods Check_Extraction->Optimize_Extraction Modify_Conditions Adjust pH and Temperature (pH ~5.5, avoid heat) Check_Stability->Modify_Conditions Optimize_Chromatography Optimize Column Choice, Solvents, and Fraction Collection Check_Chromatography->Optimize_Chromatography

Troubleshooting logic for low purification yields.
Potential Signaling Pathway Modulation by Bioactive Sesquiterpenoids

Many bioactive natural products, including sesquiterpenoids, are known to interact with key cellular signaling pathways. While the specific targets of punctatin (B600686) are a subject of ongoing research, the PI3K/Akt pathway is a common target for compounds that affect cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β, FoxO) Akt->Downstream phosphorylates Punctatin Punctatin-like Compound Punctatin->PI3K potential inhibition Punctatin->Akt potential inhibition mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Response Cellular Responses (Survival, Proliferation, etc.) Downstream->Response GrowthFactor Growth Factor GrowthFactor->RTK

Hypothesized modulation of the PI3K/Akt pathway.

References

stability testing of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting long-term storage and stability testing of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: What is the purpose of conducting forced degradation studies?

Forced degradation, or stress testing, is essential for several reasons. These studies help to:

  • Identify potential degradation products.[1][2]

  • Elucidate degradation pathways.[1][2]

  • Assess the intrinsic stability of the molecule.[1][2]

  • Develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.[3]

This information is critical for formulation development, packaging selection, and determining the shelf-life of the drug substance.[1][2]

Q3: What regulatory guidelines should be followed for stability testing?

The International Conference on Harmonisation (ICH) provides guidelines that are globally recognized for stability testing. Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[1]

  • ICH Q2(R1): Validation of Analytical Procedures.

Following these guidelines is mandatory for regulatory submissions.[1]

Troubleshooting Guide

Q1: I performed forced degradation under acidic conditions, but my chromatogram shows no degradation of the parent compound. What should I do?

If you observe no degradation, the conditions may not have been stringent enough. Consider the following adjustments:

  • Increase the concentration of the acid: If you used 0.1M HCl, try increasing to 1M HCl.

  • Increase the temperature: If the experiment was at room temperature, try heating the sample (e.g., to 60-80°C).

  • Extend the duration of the study: If the initial time point was 24 hours, extend it to 48 or 72 hours. The goal is to achieve a target degradation of approximately 10-30% to ensure that the analytical method can detect and resolve the degradants without completely consuming the parent drug.

Q2: My sample shows almost complete degradation after stress testing. How can I obtain meaningful data?

Excessive degradation makes it difficult to identify primary degradation pathways and validate the analytical method. To address this, you should reduce the severity of the stress conditions:

  • Decrease the stressor concentration: Use a more dilute acid, base, or oxidizing agent.

  • Lower the temperature: Perform the study at a lower temperature.

  • Reduce the exposure time: Take samples at earlier time points.

Q3: I see several new peaks in my chromatogram after stress testing. How do I know if they are degradants or artifacts?

It is important to differentiate between actual degradation products and artifacts from the experimental conditions.

  • Run a blank sample: Subject a blank solution (matrix without the active pharmaceutical ingredient, API) to the same stress conditions. Any peaks appearing in the blank chromatogram are likely artifacts.

  • Perform peak purity analysis: Use a photodiode array (PDA) detector or mass spectrometer (MS) to assess the homogeneity of the peaks. Co-eluting peaks may indicate the presence of multiple components.

Data Presentation

Summarize your stability testing results in a clear, tabular format to facilitate comparison between different conditions.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
Acid Hydrolysis 0.1M HCl2460
1M HCl2460
Base Hydrolysis 0.1M NaOH2460
1M NaOH2460
Oxidation 3% H₂O₂2425
6% H₂O₂2425
Thermal Dry Heat4880
Photolytic ICH Q1B Option II-25

Users should populate this table with their experimental data.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies, based on ICH guidelines.[1]

1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis

  • Add an equal volume of 0.1M or 1M hydrochloric acid (HCl) to the stock solution.

  • Incubate the mixture at a set temperature (e.g., 60°C).

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of base (e.g., 0.1M or 1M NaOH) before analysis.

  • Dilute with the mobile phase to the target concentration for analysis by a stability-indicating method (e.g., HPLC).

3. Base Hydrolysis

  • Add an equal volume of 0.1M or 1M sodium hydroxide (B78521) (NaOH) to the stock solution.

  • Incubate the mixture at a set temperature (e.g., 60°C).

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of acid (e.g., 0.1M or 1M HCl) before analysis.

  • Dilute with the mobile phase for analysis.

4. Oxidative Degradation

  • Add an equal volume of hydrogen peroxide solution (e.g., 3% or 30% H₂O₂) to the stock solution.

  • Keep the mixture at room temperature, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Dilute with the mobile phase for analysis.

5. Thermal Degradation

  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • Withdraw samples at appropriate time intervals.

  • Prepare solutions of the stressed solid for analysis.

6. Photostability Testing

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • A control sample should be protected from light (e.g., with aluminum foil).

  • Analyze the exposed and control samples.

Visualizations

The following diagrams illustrate key workflows and logical relationships in stability testing.

G start Start: Define Stability Study prep Prepare Compound Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Sample at Time Points stress->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis data Collect & Process Data (% Degradation, Impurity Profile) analysis->data report Generate Stability Report data->report end_node End report->end_node

Caption: General workflow for a forced degradation stability study.

G issue Issue: No Degradation Observed in Stress Study increase_conc Increase Stressor Concentration (e.g., 0.1M to 1M HCl) issue->increase_conc Is concentration low? increase_temp Increase Temperature (e.g., RT to 60°C) issue->increase_temp Is temperature low? increase_time Increase Exposure Time (e.g., 24h to 48h) issue->increase_time Is duration short? reanalyze Re-run Experiment & Analyze increase_conc->reanalyze increase_temp->reanalyze increase_time->reanalyze

Caption: Troubleshooting logic for addressing no observed degradation.

References

Validation & Comparative

A Comparative Guide to 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin and Other Punctatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin and other related punctatin (B600686) compounds. Due to a lack of direct comparative studies on the antifungal activity of this compound in publicly available literature, this document serves as a framework. It outlines the necessary experimental protocols and data presentation structures to facilitate future comparative analyses.

Introduction to this compound

This compound is a natural product classified as a homoisoflavonoid. It has been isolated from the herbs of Scilla scilloides. While research into its specific biological activities is ongoing, the broader class of homoisoflavonoids from Scilla scilloides has been investigated for various medicinal properties, including antioxidant and anti-inflammatory effects.

The term "punctatin" is also associated with a class of sordarin (B1681957) derivatives known for their antifungal properties. These compounds function by inhibiting fungal protein synthesis. It is important to distinguish between the homoisoflavonoid structure of this compound and the sordarin-like punctatins when evaluating their biological activities.

Comparative Biological Activity: A Template for Analysis

To date, no quantitative data directly comparing the antifungal potency of this compound to other punctatins has been published. The following table is a template for presenting such data once it becomes available through experimental investigation. The Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Punctatin Derivatives

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatus
This compoundData not availableData not availableData not available
Punctatin A (Sordarin derivative)Hypothetical ValueHypothetical ValueHypothetical Value
Punctatin B (Sordarin derivative)Hypothetical ValueHypothetical ValueHypothetical Value
Amphotericin B (Control)0.03 - 1.0[1]0.03 - 1.0[1]0.03 - 1.0[1]
Fluconazole (Control)Hypothetical ValueHypothetical ValueHypothetical Value

Experimental Protocols for Antifungal Susceptibility Testing

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of test compounds against fungal pathogens, based on established methodologies.

Broth Microdilution Assay

This method is a standard for determining the MIC of antifungal agents.

Materials:

  • Test compounds (e.g., this compound, other punctatins)

  • Positive control antifungal agents (e.g., Amphotericin B, Fluconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of test concentrations.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar (B569324) plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be determined visually or by measuring the optical density using a spectrophotometer.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions dilute Serial Dilutions in Plate stock->dilute inoculate Inoculate Plates dilute->inoculate inoculum Prepare Fungal Inoculum inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic

Experimental workflow for the broth microdilution antifungal susceptibility test.

Potential Signaling Pathways

While the direct antifungal mechanism of this compound is unknown, sordarin-related punctatins are known to inhibit fungal protein synthesis by targeting elongation factor 2 (EF2). Homoisoflavonoids, on the other hand, have been shown to affect various signaling pathways related to inflammation and oxidative stress. For instance, they can modulate pathways involving NF-κB and MAP kinases.

Fungal_Protein_Synthesis_Inhibition cluster_fungus Fungal Cell ribosome Ribosome protein Protein Synthesis ribosome->protein Translocation mrna mRNA mrna->ribosome ef2 Elongation Factor 2 (EF2) ef2->ribosome punctatin Punctatin (Sordarin-like) punctatin->ef2 Binds to and stabilizes the EF2-ribosome complex inhibition Inhibition inhibition->ribosome

Inhibition of fungal protein synthesis by sordarin-like punctatins.

Conclusion

This guide provides a foundational framework for the comparative analysis of this compound and other punctatin derivatives. While direct comparative data on the antifungal activity of this compound is currently unavailable, the provided experimental protocols and data presentation templates offer a clear path for future research. Further investigation is warranted to elucidate the antifungal potential and mechanism of action of this novel homoisoflavonoid. The distinct chemical nature of this compound compared to sordarin-like punctatins suggests that it may possess a different and potentially novel mechanism of antifungal action, making it a person of interest for further drug development studies.

References

Comparative Analysis of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the enzyme inhibitory potential of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a natural flavonoid compound isolated from Scilla scilloides. The focus of this comparison is on its activity against the pro-inflammatory enzymes lipoxygenase (LOX) and hyaluronidase (B3051955). While direct inhibitory data for this compound is not explicitly available in the reviewed literature, this guide leverages data from closely related homoisoflavones isolated from the same plant source to provide a substantive comparison with established enzyme inhibitors.

Executive Summary

Homoisoflavonoids from Scilla scilloides, the class of compounds to which this compound belongs, have demonstrated notable inhibitory activity against both lipoxygenase and hyaluronidase. These enzymes are key players in inflammatory pathways, making their inhibitors valuable candidates for further investigation in drug development. This guide presents the available quantitative data for related compounds and compares them against well-characterized inhibitors, Nordihydroguaiaretic acid (NDGA) for lipoxygenase and Tannic Acid for hyaluronidase.

Enzyme Inhibition Data

The following table summarizes the 50% inhibitory concentration (IC50) values for a crude extract of Scilla scilloides, related homoisoflavones, and standard inhibitors against lipoxygenase and hyaluronidase. It is important to note that the specific inhibitory activity of this compound has not been individually reported in the cited studies. However, the data for related homoisoflavones from the same source provide a strong indication of the potential inhibitory profile for this class of compounds.

Inhibitor Target Enzyme IC50 Value Reference
Scilla scilloides Ethyl Acetate (B1210297) ExtractLipoxygenase31.5 µg/mL[1]
Homoisoflavone Compound 5 (from S. scilloides)Lipoxygenase15.8 µM[1]
Nordihydroguaiaretic Acid (NDGA) (Positive Control) Lipoxygenase 3.26 µg/mL (~9.61 µM) [1]
Nordihydroguaiaretic Acid (NDGA) (Positive Control) 5-Lipoxygenase (5-LOX) 8 µM [2][3]
Scilla scilloides Ethyl Acetate ExtractHyaluronidase169 µg/mL[1]
Homoisoflavones (compounds 1-9 at 1000 µM)Hyaluronidase16.2–58.0% inhibition[1]
Tannic Acid (Positive Control) Hyaluronidase 121 µg/mL (~71.1 µM) [1]

Experimental Protocols

The determination of enzyme inhibitory activity for lipoxygenase and hyaluronidase is typically conducted using colorimetric assays. The following are detailed methodologies representative of those used in the cited studies.

Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids like linoleic or arachidonic acid.

Principle: Lipoxygenase activity is determined by measuring the formation of hydroperoxides from its substrate. In a common colorimetric method, the hydroperoxide produced oxidizes Fe²⁺ to Fe³⁺ under acidic conditions. The resulting Fe³⁺ then forms a colored complex with a suitable indicator, such as xylenol orange, which can be quantified spectrophotometrically. The reduction in color formation in the presence of a test compound indicates enzyme inhibition.

Protocol:

  • Reagent Preparation:

    • Lipoxygenase enzyme solution (e.g., from soybean or platelets) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

    • Substrate solution (e.g., linoleic acid or arachidonic acid) in buffer.

    • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO).

    • Colorimetric reagent: a mixture of ferrous sulfate (B86663) and xylenol orange in an acidic solution.

  • Assay Procedure (96-well plate format):

    • To each well, add the enzyme solution and the test compound at various concentrations. A positive control (a known lipoxygenase inhibitor like NDGA) and a negative control (solvent only) are also included.

    • Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature (e.g., 10 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at room temperature.

    • Stop the reaction and develop the color by adding the acidic colorimetric reagent.

    • After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 560-600 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Hyaluronidase Inhibition Assay

This assay evaluates the ability of a compound to inhibit hyaluronidase, an enzyme that degrades hyaluronic acid.

Principle: The activity of hyaluronidase is determined by measuring the amount of undigested hyaluronic acid remaining after the enzymatic reaction. In a common turbidimetric method, the remaining high molecular weight hyaluronic acid forms a precipitate upon the addition of an acidic protein solution (e.g., bovine serum albumin in acetate buffer). The turbidity of the solution is inversely proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Hyaluronidase enzyme solution (e.g., from bovine testes) in an appropriate buffer (e.g., acetate buffer, pH 7.0).

    • Hyaluronic acid substrate solution in buffer.

    • Test compound (inhibitor) dissolved in a suitable solvent.

    • Acidic bovine serum albumin (BSA) solution for inducing turbidity.

  • Assay Procedure (96-well plate format):

    • Add the enzyme solution and the test compound at various concentrations to each well. Include a positive control (a known hyaluronidase inhibitor like tannic acid) and a negative control.

    • Pre-incubate the enzyme and inhibitor for a set time (e.g., 20 minutes at 37°C).

    • Start the reaction by adding the hyaluronic acid substrate.

    • Incubate the reaction mixture for a defined period (e.g., 20-30 minutes at 37°C).

    • Stop the reaction and induce turbidity by adding the acidic BSA solution.

    • After a brief incubation, measure the absorbance (turbidity) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Sample - Absorbance of Control) / (Absorbance of Blank - Absorbance of Control)] x 100 (where the blank contains no enzyme).

    • The IC50 value is determined from a dose-response curve of inhibitor concentration versus percentage inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involving lipoxygenase and hyaluronidase, as well as a generalized workflow for enzyme inhibition assays.

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Substrate Leukotrienes Leukotrienes LOX->Leukotrienes Catalysis Inflammation Inflammation Leukotrienes->Inflammation Mediates Inhibitor 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin (and related compounds) Inhibitor->LOX Inhibits

Caption: Lipoxygenase (LOX) signaling pathway in inflammation.

Hyaluronidase_Pathway Hyaluronic_Acid Hyaluronic Acid (Extracellular Matrix) Hyaluronidase Hyaluronidase Hyaluronic_Acid->Hyaluronidase Substrate HA_Fragments Hyaluronic Acid Fragments Hyaluronidase->HA_Fragments Degrades to Inflammation Inflammation HA_Fragments->Inflammation Promotes Inhibitor 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin (and related compounds) Inhibitor->Hyaluronidase Inhibits

Caption: Role of hyaluronidase in the inflammatory process.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction & Develop Signal Incubate_Reaction->Stop_Reaction Measure_Signal Measure Signal (Absorbance/Turbidity) Stop_Reaction->Measure_Signal Analyze_Data Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro enzyme inhibition assay.

References

The Isobenzofuranone Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobenzofuranone derivatives, a class of compounds featuring a fused bicyclic γ-lactone ring system, have emerged as a privileged scaffold in medicinal chemistry. Exhibiting a broad spectrum of biological activities, these compounds have garnered significant interest for their potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various isobenzofuranone derivatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key biological assays are provided to facilitate the replication and validation of these findings.

Comparative Analysis of Biological Activities

The biological activities of isobenzofuranone derivatives are diverse, with significant potential observed in anticancer, antidiabetic, antioxidant, and antimicrobial applications. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on biological efficacy.

Table 1: Antiproliferative Activity of Isobenzofuranone Derivatives

The cytotoxic effects of isobenzofuranone derivatives have been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 16 K562 (myeloid leukemia)2.79[1]
Compound 18 K562 (myeloid leukemia)1.71[1]
Compound 9 HL-60 (leukemia)3.24 µg/mL[1]
Compound 9 SF295 (glioblastoma)10.09 µg/mL[1]
Compound 9 MDA-MB435 (melanoma)8.70 µg/mL[1]
Etoposide (Control) K562 (myeloid leukemia)7.06[1]

Note: The SAR suggests that modifications at the C-3 position of the isobenzofuranone core significantly influence the antiproliferative activity. For instance, the presence of an acetyl group has been observed to enhance biological activity.[2]

Table 2: α-Glucosidase Inhibitory Activity of Isobenzofuranone Derivatives

Certain isobenzofuranone derivatives have demonstrated potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. This suggests their potential as therapeutic agents for type 2 diabetes.

Compound/DerivativeEnzymeIC50 (µM)Reference
Compound 3d α-glucosidase6.82 ± 0.02[3]
Acarbose (Control) α-glucosidase~866[4]

Note: Compound 3d was identified as a highly potent, uncompetitive inhibitor of α-glucosidase, being approximately 127-fold more active than the standard drug, acarbose.[3]

Table 3: Antioxidant Activity of Isobenzofuranone Derivatives

The antioxidant capacity of isobenzofuranone derivatives has been evaluated using the DPPH (1,1-diphenyl-2-picryhydrazyl) radical-scavenging assay, with efficacy expressed as the half-maximal effective concentration (EC50).

Compound/DerivativeEC50 (µM)Reference
Compound 1 10[4]
Compound 2 7[4]
Compound 3 22[4]
Compound 4 5[4]

Note: The antioxidant activity appears to be correlated with the number of hydroxyl groups present in the structure.[4]

Table 4: Antimicrobial Activity of Isobenzofuranone Derivatives

The antimicrobial potential of isobenzofuranone derivatives is quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMICReference
N-(3-phthalidyl) amines (B1-B4) E. coli, S. aureus, C. albicansGood activity at 5mg/ml[5]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for the key biological assays are provided below.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on mammalian cell lines.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Add the diluted compounds to the wells, ensuring the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically < 0.5%).

  • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours.[4]

3. MTT Addition and Formazan (B1609692) Solubilization:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[4]

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the activity of α-glucosidase.

1. Reaction Mixture Preparation:

  • In a 96-well plate, pre-incubate the α-glucosidase enzyme (from Saccharomyces cerevisiae) with various concentrations of the test compound for a specified period (e.g., 10 minutes) at 37°C.[6][7]

2. Initiation of Reaction:

  • Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well to initiate the enzymatic reaction.[6][7]

3. Incubation and Termination:

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).[6][7]

  • Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).[6]

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6]

DPPH Radical-Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

1. Sample and DPPH Preparation:

  • Prepare various concentrations of the test compounds in methanol.

  • Prepare a solution of DPPH in methanol.[4]

2. Reaction and Incubation:

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4]

3. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.[4]

  • The percentage of DPPH radical scavenging is calculated, and the EC50 value is determined from the dose-response curve.[4]

Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Compound Dilution:

  • Perform serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[4]

2. Inoculum Preparation:

  • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[4]

3. Inoculation and Incubation:

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[4]

4. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]

Signaling Pathways and Mechanistic Insights

The biological effects of isobenzofuranone derivatives are often mediated through their interaction with specific cellular signaling pathways.

BDNF/TrkB Signaling Pathway in Antidepressant Activity

Recent studies have highlighted the potential of isobenzofuranone derivatives as novel antidepressant agents. Their mechanism of action may involve the modulation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

BDNF_TrkB_Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K CREB CREB PLCg->CREB Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression Isobenzofuranone Isobenzofuranone Derivative Isobenzofuranone->BDNF Modulates

BDNF/TrkB signaling pathway modulation.
Protein Kinase C (PKC) Inhibition

Isobenzofuranone derivatives have also been investigated as ligands for Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

PKC_Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Isobenzofuranone Isobenzofuranone Derivative Isobenzofuranone->PKC Inhibits

Inhibition of the PKC signaling pathway.

Representative Synthetic Workflow

The synthesis of C-3 functionalized isobenzofuranones is a key aspect of SAR studies, allowing for the generation of diverse analogs for biological evaluation. A common synthetic route is outlined below.

Synthesis_Workflow Start Phthalaldehydic Acid + 1,3-Dicarbonyl Compound Condensation DBU-promoted Condensation Start->Condensation Intermediate1 C-3 Functionalized Intermediate Condensation->Intermediate1 Aromatization Hg(OAc)₂-mediated Aromatization Intermediate1->Aromatization Phenolic_Product Phenolic Isobenzofuranone Aromatization->Phenolic_Product Acetylation Acetylation (Ac₂O/DMAP) Phenolic_Product->Acetylation Final_Product Acetylated Isobenzofuranone Derivative Acetylation->Final_Product

References

A Comparative Analysis of Synthetic vs. Natural 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of synthetic and natural 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a homoisoflavonoid with potential therapeutic applications. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the characteristics, production methods, and biological activities of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 93078-83-2Commercial Suppliers
Molecular Formula C₁₇H₁₆O₆Commercial Suppliers
Molecular Weight 316.31 g/mol Commercial Suppliers
Natural Sources Scilla scilloides, Fungi[1][2]
Purity (Commercial) >98%[3]

Comparative Overview: Synthetic vs. Natural Sourcing

The choice between synthetic and natural this compound depends on several factors, including the desired scale of production, purity requirements, and cost-effectiveness.

FeatureSynthetic ApproachNatural Sourcing
Source Material Readily available chemical precursorsPlant material (Scilla species) or fungal cultures
Scalability High; amenable to large-scale productionLimited by biomass availability and extraction efficiency
Purity & Consistency High purity and batch-to-batch consistency achievableCan vary depending on the source, season, and extraction method
Stereochemistry Can be controlled through asymmetric synthesisTypically yields a specific stereoisomer
Cost Potentially lower for large-scale productionCan be high due to labor-intensive extraction and purification
Environmental Impact Dependent on the chemical route and solvents usedDependent on sustainable harvesting and extraction practices

Plausible Synthetic Workflow

While a specific synthetic protocol for this compound is not published, a plausible route can be devised based on the synthesis of structurally similar 5,7,8-trioxygenated homoisoflavonoids.[4]

G A Starting Materials (e.g., Substituted Phenols and Benzaldehydes) B Protection of Functional Groups A->B C Aldol Condensation B->C D Asymmetric Transfer Hydrogenation C->D E Selective Demethylation/Deprotection (e.g., using BCl3) D->E F Purification (Chromatography) E->F G Synthetic 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin F->G

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General Synthetic Approach
  • Protection: Protect the hydroxyl groups of the starting phenolic compounds (e.g., substituted acetophenones) using appropriate protecting groups to prevent unwanted side reactions.

  • Condensation: Perform an Aldol condensation between the protected acetophenone (B1666503) and a suitably substituted benzaldehyde (B42025) in the presence of a base to form the chalcone (B49325) intermediate.

  • Cyclization: Induce cyclization of the chalcone to form the chromanone ring.

  • Asymmetric Hydrogenation: Employ an asymmetric transfer hydrogenation reaction, for instance using a Noyori-type ruthenium catalyst, to stereoselectively reduce the double bond and form the dihydropunctatin (B600335) scaffold.[4]

  • Deprotection and Demethylation: Carry out selective deprotection and demethylation of the desired hydroxyl groups. The use of reagents like boron trichloride (B1173362) (BCl₃) can achieve selective demethylation.[4]

  • Purification: Purify the final product using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC to yield the high-purity synthetic compound.

Natural Product Isolation Workflow

The isolation of this compound from its natural source, such as the bulbs of Scilla species, involves extraction followed by extensive chromatographic purification.[2][5]

G A Plant Material (e.g., Bulbs of Scilla scilloides) B Drying and Grinding A->B C Solvent Extraction (e.g., with Chloroform (B151607)/Methanol) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fractionation E->F G Further Chromatographic Purification (e.g., Sephadex LH-20, Prep-HPLC) F->G H Isolated 8-O-Demethyl-7-O-methyl- 3,9-dihydropunctatin G->H

Caption: General workflow for the isolation of natural homoisoflavonoids.

Experimental Protocol: Isolation from Scilla species
  • Preparation of Plant Material: Collect fresh bulbs of the plant, which are then cleaned, dried, and ground into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent system, such as a mixture of chloroform and methanol, at room temperature for an extended period. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform and methanol) to separate the components based on polarity. Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Purification: Combine fractions containing the target compound and subject them to further purification steps. This may involve repeated column chromatography on different stationary phases, such as Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) until the desired purity is achieved.[5]

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Potential Signaling Pathways

While specific quantitative biological activity data for this compound is limited, the broader class of homoisoflavonoids has been reported to possess various biological activities, including anti-inflammatory and anticancer properties.[6] Flavonoids, in general, are known to exert their effects through the modulation of key signaling pathways.

A likely mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9]

G cluster_0 Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->IKK Activation Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway.

The anti-inflammatory activity of many flavonoids is attributed to their ability to inhibit the IκB kinase (IKK) complex, which prevents the degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, such as those for various cytokines.[[“]][11] Additionally, flavonoids have been reported to downregulate MAPK signaling pathways, which also play a crucial role in the inflammatory response.[11]

Conclusion

Both synthetic and natural sourcing routes for this compound present distinct advantages and disadvantages. The synthetic approach offers high scalability and purity control, which is often desirable for pharmaceutical development. In contrast, natural isolation provides the native stereoisomer but may be limited by scalability and batch-to-batch consistency.

The potential anti-inflammatory and other biological activities of this homoisoflavonoid warrant further investigation. Future studies should focus on developing a scalable synthetic route, conducting detailed biological evaluations of both synthetic and natural forms, and elucidating the precise molecular mechanisms of action. Such research will be pivotal in determining the therapeutic potential of this compound.

References

confirming the cytotoxic effects of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin on K562 cells

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Cytotoxic Effects of Kinase Inhibitors on K562 Cells

Introduction

This guide provides a comparative analysis of the cytotoxic effects of tyrosine kinase inhibitors on the K562 chronic myelogenous leukemia (CML) cell line. The K562 cell line is characterized by the presence of the Philadelphia chromosome, which results in the BCR-ABL fusion gene, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[1] Due to this characteristic, K562 cells are a fundamental model for studying CML and evaluating targeted therapies.

While data on the specific compound 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is not available in the peer-reviewed literature, this guide will use the well-characterized BCR-ABL inhibitor, Imatinib (B729), as a primary example. Its performance will be compared with Doxorubicin (B1662922), a conventional chemotherapeutic agent, to provide a comprehensive overview of different cytotoxic mechanisms and potencies.

Quantitative Data Summary

The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The tables below summarize the IC50 values for Imatinib and Doxorubicin on K562 cells as reported in various studies.

Table 1: Comparative Cytotoxicity (IC50) of Imatinib on K562 Cells

CompoundIC50 Value (nM)Exposure TimeAssay MethodReference
Imatinib267 nM72 hoursXTT[2]
Imatinib213 nM72 hoursCell Viability Assay[3]
Imatinib492 nM (~0.49 µM)Not SpecifiedNot Specified[4]
Imatinib80 nM (~0.08 µM)Not SpecifiedNot Specified[5]

Table 2: Comparative Cytotoxicity (IC50) of Doxorubicin on K562 Cells

CompoundIC50 Value (µM)Exposure TimeAssay MethodReference
Doxorubicin3.47 µM24 hoursCCK-8[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as exposure time and the specific viability assay used.

Experimental Protocols

Detailed and reproducible methodologies are critical for comparing cytotoxic effects. Below are standard protocols for the key experiments cited in this guide.

Cell Culture
  • Cell Line: Human K562 chronic myelogenous leukemia cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cultures are initiated at a density of 5 x 10^5 cells/mL and maintained between 3 x 10^5 and 1 x 10^6 cells/mL.[1]

Cell Viability and Cytotoxicity Assay (MTT/XTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seeding: K562 cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Imatinib) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or CCK-8 is added to each well.[2][6]

  • Incubation with Reagent: Plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[6]

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: K562 cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Harvesting: Cells are collected, washed with ice-cold PBS (Phosphate-Buffered Saline).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[3] This allows for the quantification of different cell populations.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) as specified.

G start_node Start: K562 Cells seed Seed cells in 96-well plates start_node->seed process_node process_node data_node data_node end_node End: Cytotoxicity Profile treat Add test compounds (e.g., Imatinib) & controls seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTT/CCK-8 Reagent incubate->add_reagent incubate2 Incubate for 2-4 hours add_reagent->incubate2 read Measure Absorbance (Microplate Reader) incubate2->read analyze Calculate % Viability & Determine IC50 read->analyze analyze->end_node

Caption: Experimental workflow for determining compound cytotoxicity in K562 cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus inhibitor inhibitor protein_active protein_active protein_inactive protein_inactive pathway_signal pathway_signal outcome outcome Imatinib Imatinib BCR_ABL BCR-ABL (Active Kinase) Imatinib->BCR_ABL Downstream Downstream Signaling (e.g., RAS-MAPK) BCR_ABL->Downstream Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) Downstream->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytochromeC Cytochrome C Release Bax->CytochromeC Promotes Caspases Caspase Activation CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Punctatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the accurate and precise quantification of novel therapeutic agents and their derivatives is paramount. Punctatin (B600686), a secondary metabolite from the fungus Aspergillus puniceus, and its derivatives have garnered interest for their potential biological activities. Robust analytical methods are crucial for their characterization, quality control, and pharmacokinetic studies. This guide provides a comprehensive comparison of common analytical methods for punctatin derivatives and outlines the process of cross-validation to ensure consistency and reliability of results across different techniques.

Comparison of Analytical Methods

The selection of an appropriate analytical method for punctatin derivatives depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry are commonly employed techniques.[1] The following table summarizes the key performance parameters for these methods based on typical experimental data for fungal metabolites.[2][3][4]

Parameter HPLC-UV LC-MS/MS Derivative UV-Vis Spectrophotometry
Linearity (r²) >0.999>0.999>0.99
Accuracy (%) 98-10299-10195-105
Precision (RSD%) < 2.0< 1.5< 5.0
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Specificity HighVery HighModerate to Low
Throughput ModerateModerateHigh
Cross-Validation of Analytical Methods

Cross-validation is a critical process performed to ensure that two different analytical methods provide equivalent and reliable results.[5] This is particularly important when transferring a method between laboratories or when a new method is introduced to replace an existing one.[6] The core of cross-validation lies in analyzing the same set of samples using both methods and statistically comparing the outcomes.

The acceptance criteria for cross-validation are typically based on predefined accuracy and precision limits, often guided by ICH guidelines.[7] A common approach involves analyzing replicate samples at different concentration levels and comparing the mean results and variability.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of a hypothetical punctatin derivative.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the punctatin derivative reference standard in methanol (B129727) and serially dilute to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the punctatin derivative in the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the punctatin derivative in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of a punctatin derivative.

  • Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a shorter column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the punctatin derivative and an internal standard.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a suitable internal standard to all solutions.

  • Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Quantify the punctatin derivative in the samples using this curve.

Derivative UV-Vis Spectrophotometry Method

This protocol describes a simpler, high-throughput method for the quantification of a punctatin derivative. Derivative spectrophotometry helps to resolve overlapping spectra and enhance selectivity compared to standard UV-Vis.[8][9]

  • Instrumentation: A UV-Vis spectrophotometer capable of recording derivative spectra.

  • Solvent: A suitable solvent that dissolves the punctatin derivative and is transparent in the measurement wavelength range (e.g., ethanol (B145695) or methanol).

  • Wavelength Selection: Scan the zero-order absorption spectrum of the punctatin derivative to identify the wavelength of maximum absorbance (λmax). The derivative spectrum (e.g., first or second derivative) is then used for quantification, often employing a zero-crossing technique to minimize interference.[8][9]

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the assay.

  • Analysis: Measure the absorbance of the standards and samples at the selected wavelength in the derivative mode. Construct a calibration curve and determine the concentration of the punctatin derivative in the samples.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for a punctatin derivative.

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_SamplePrep Sample Preparation A_Analysis Analysis by Method A A_SamplePrep->A_Analysis A_Results Results from Method A A_Analysis->A_Results StatCompare Statistical Comparison (e.g., t-test, Bland-Altman) A_Results->StatCompare B_SamplePrep Sample Preparation B_Analysis Analysis by Method B B_SamplePrep->B_Analysis B_Results Results from Method B B_Analysis->B_Results B_Results->StatCompare SharedSamples Prepare Homogeneous Sample Aliquots SharedSamples->A_SamplePrep SharedSamples->B_SamplePrep Conclusion Conclusion on Method Equivalence StatCompare->Conclusion

Caption: Workflow for cross-validating two analytical methods.

Signaling Pathway (Hypothetical)

While the primary focus of this guide is on analytical methods, understanding the biological context of punctatin derivatives is crucial for drug development. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a punctatin derivative, for instance, in the context of an anti-cancer effect.

Punctatin Punctatin Derivative Receptor Cell Surface Receptor Punctatin->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Apoptosis Apoptosis TranscriptionFactor->Apoptosis Induces

Caption: Hypothetical signaling pathway for a punctatin derivative.

References

A Comparative Analysis of the Antioxidant Potential of Isobenzofuranones and Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of isobenzofuranone derivatives against well-established antioxidants such as ascorbic acid, tocopherol, and resveratrol. While direct comparative studies are limited, this document synthesizes available experimental data from in vitro assays to offer a benchmark for the antioxidant efficacy of isobenzofuranones. The information presented aims to facilitate further research into the therapeutic applications of this class of compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is frequently evaluated by its ability to scavenge free radicals. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a common metric, where a lower value signifies higher antioxidant potency. The following table summarizes the available data on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of various isobenzofuranone derivatives compared to standard antioxidants. It is important to note that variations in experimental conditions across different studies can influence IC50 values, making direct comparisons challenging.

CompoundAntioxidant AssayIC50/EC50 (µM)Reference(s)
Isobenzofuranone Derivatives
4,6-dihydroxy-5-methoxy-7-methylphthalideDPPH10[1][2]
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuranDPPH7[1][2]
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuranDPPH22[1][2]
4,5,6-trihydroxy-7-methylphthalideDPPH5[1][2]
(Z)-3-(3-methoxybenzylidene)isobenzofuran-1(3H)-oneDPPH0.41 (µg/mL)
(Z)-3-(4-methoxybenzylidene)isobenzofuran-1(3H)-oneDPPH34.41 (µg/mL)
Known Antioxidants
Ascorbic Acid (Vitamin C)DPPH4.10 (µg/mL)
α-Tocopherol (Vitamin E)DPPH~29.8
ResveratrolDPPH15.54 (µg/mL)

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the design and interpretation of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample and Standard Preparation: Test compounds (isobenzofuranones) and standard antioxidants (ascorbic acid, tocopherol, resveratrol) are prepared in a series of concentrations.

  • Reaction Mixture: An aliquot of the test compound or standard is mixed with the DPPH solution in a cuvette or a 96-well plate. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound or standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample and Standard Preparation: Various concentrations of the test compounds and a standard antioxidant (typically Trolox) are prepared.

  • Reaction: An aliquot of the test compound or standard is added to the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).

  • Calculation of Inhibition: The percentage of inhibition of the ABTS•+ radical is calculated.

  • TEAC Determination: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that produces the same percentage of inhibition as the test compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Sample and Standard Preparation: Test compounds and Trolox are prepared in a range of concentrations.

  • Assay Procedure:

    • The fluorescent probe is added to the wells of a microplate.

    • The test compound or Trolox standard is then added to the wells.

    • The plate is incubated at 37°C.

    • The reaction is initiated by adding the free radical initiator.

  • Fluorescence Measurement: The fluorescence decay is monitored over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard.

  • ORAC Value Calculation: A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of many natural compounds extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that regulate the cellular antioxidant defense system.

Hypothesized Antioxidant Signaling Pathway for Isobenzofuranones

While the specific signaling pathways modulated by isobenzofuranones are still under investigation, based on the mechanisms of other phenolic antioxidants and related benzofuran (B130515) structures, it is plausible that they may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

G cluster_stress Oxidative Stress cluster_cell Cellular Response cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Iso Isobenzofuranone Iso->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cell_Protection Cellular Protection & Reduced Oxidative Damage Antioxidant_Enzymes->Cell_Protection

Caption: Hypothesized Nrf2 signaling pathway activation by isobenzofuranones.

In this proposed mechanism, isobenzofuranones, potentially in response to or in conjunction with reactive oxygen species (ROS), may promote the dissociation of Nrf2 from its inhibitor, Keap1. The released Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This upregulation of the cellular antioxidant defense system leads to enhanced protection against oxidative damage.

Experimental Workflow for Evaluating Antioxidant Potential

The following diagram illustrates a general workflow for the comprehensive evaluation of the antioxidant potential of a compound like an isobenzofuranone derivative.

G A Compound Isolation/ Synthesis of Isobenzofuranone B In Vitro Antioxidant Assays A->B C DPPH Assay B->C D ABTS Assay B->D E ORAC Assay B->E F Cell-Based Assays (e.g., Cellular Antioxidant Activity) B->F I Comprehensive Antioxidant Profile C->I D->I E->I G Mechanistic Studies (Signaling Pathways) F->G H Western Blot/qPCR (e.g., for Nrf2, HO-1) G->H H->I

Caption: General experimental workflow for antioxidant potential assessment.

This workflow begins with obtaining the isobenzofuranone compound, followed by a series of in vitro antioxidant assays to determine its radical scavenging capabilities. Subsequent cell-based assays can confirm its antioxidant activity in a biological context. Finally, mechanistic studies are crucial to elucidate the underlying signaling pathways involved, leading to a comprehensive understanding of the compound's antioxidant profile.

References

A Comparative Guide to In Silico Docking of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin and Related Isocoumarins Against Microbial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in silico docking studies for 8-O-demethyl-7-O-methyl-3,9-dihydropunctatin are not publicly available. This guide provides a comparative framework based on docking studies of structurally related isocoumarins and outlines a proposed methodology for evaluating this compound. The data presented for analogous compounds are derived from existing research, while the entry for this compound is presented as a template for future investigation.

Introduction

This compound is a fungal-derived secondary metabolite belonging to the isocoumarin (B1212949) class of compounds.[1] Isocoumarins are known for a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[2] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

This guide compares the documented in silico docking performance of several isocoumarin analogues against a key bacterial enzyme, UDP-N-acetylmuramate-L-alanine ligase (MurC), and proposes a framework for the analysis of this compound against the same target. MurC is an essential enzyme in the biosynthesis of peptidoglycan in bacteria, making it an attractive target for novel antimicrobial agents.[2]

Comparative Docking Performance

The following table summarizes the binding affinities of several isocoumarin analogues against UDP-N-acetylmuramate-L-alanine ligase, as reported in the literature. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

CompoundTarget EnzymePDB IDBinding Affinity (kcal/mol)Reference
This compound UDP-N-acetylmuramate-L-alanine ligase1GQQTo Be Determined-
Isocoumarin Analogue 4aUDP-N-acetylmuramate-L-alanine ligase1GQQ-8.1
Isocoumarin Analogue 4cUDP-N-acetylmuramate-L-alanine ligase1GQQ-8.5
Isocoumarin Analogue 4fUDP-N-acetylmuramate-L-alanine ligase1GQQ-8.2
Isocoumarin Analogue 4gUDP-N-acetylmuramate-L-alanine ligase1GQQ-8.6

Proposed Experimental Protocol for In Silico Docking

The following protocol outlines a detailed methodology for conducting an in silico docking study of this compound against UDP-N-acetylmuramate-L-alanine ligase. This protocol is based on established methods used for similar isocoumarin compounds.[2]

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structure of this compound will be constructed using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization of the ligand will be performed using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: The crystal structure of UDP-N-acetylmuramate-L-alanine ligase will be obtained from the Protein Data Bank (PDB ID: 1GQQ).[2] Water molecules and co-crystallized ligands will be removed from the protein structure. Polar hydrogen atoms and Kollman charges will be added to the protein using software such as AutoDock Tools.

2. Molecular Docking Simulation:

  • Software: Molecular docking simulations will be performed using AutoDock Vina, integrated within a virtual screening tool like PyRx.[2]

  • Grid Box Definition: A grid box will be centered on the active site of the enzyme, encompassing the key amino acid residues involved in substrate binding. The dimensions of the grid box will be set to adequately cover the entire active site.

  • Docking Algorithm: The Lamarckian genetic algorithm will be employed for the docking calculations, with a set number of docking runs (e.g., 100) to ensure a thorough search of the conformational space.

  • Analysis of Results: The docking results will be analyzed based on the binding energy (kcal/mol) and the binding pose of the ligand within the active site. The interactions between the ligand and the amino acid residues of the enzyme (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using software like Discovery Studio or PyMOL.

Visualizations

Workflow for In Silico Molecular Docking

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis ligand Ligand Preparation (e.g., this compound) grid Grid Box Definition (Active Site) ligand->grid receptor Receptor Preparation (e.g., MurC - PDB: 1GQQ) receptor->grid dock Molecular Docking (AutoDock Vina) grid->dock analysis Analysis of Results (Binding Energy, Pose) dock->analysis visualization Visualization of Interactions (Hydrogen Bonds, etc.) analysis->visualization

Caption: A generalized workflow for performing in silico molecular docking studies.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition udp_nag UDP-N-acetylglucosamine udp_nam UDP-N-acetylmuramate udp_nag->udp_nam MurA/MurB pep Phosphoenolpyruvate murc MurC Enzyme udp_nam->murc l_ala L-Alanine l_ala->murc udp_nam_ala UDP-NAM-L-alanine murc->udp_nam_ala peptidoglycan Peptidoglycan Synthesis udp_nam_ala->peptidoglycan inhibitor 8-O-demethyl-7-O-methyl- 3,9-dihydropunctatin inhibitor->murc

Caption: Proposed inhibitory action of the compound on the MurC enzyme in bacterial peptidoglycan synthesis.

References

Evaluating the Therapeutic Potential of Homoisoflavonoids from Scilla scilloides, including 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, Against Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a homoisoflavonoid isolated from the bulbs of Scilla scilloides, belongs to a class of natural products exhibiting a wide range of biological activities.[1][2][3] While specific comparative data for this individual compound is limited in publicly available literature, this guide provides a comparative overview of the therapeutic potential of homoisoflavonoids from Scilla scilloides and related compounds. This analysis is based on their known anti-inflammatory and antioxidant properties, with comparisons to established inhibitors in these pathways. Homoisoflavonoids have garnered interest for their potential in addressing diseases where inflammation and oxidative stress are key pathological factors.[2][4]

Comparative Analysis of Biological Activity

Research into the extracts of Scilla scilloides and its constituent homoisoflavonoids has revealed significant inhibitory effects on key enzymes involved in inflammation and tissue degradation, as well as potent antioxidant activity.[2][5]

Anti-inflammatory Activity

Homoisoflavonoids isolated from Scilla scilloides have demonstrated notable inhibitory activity against lipoxygenase and hyaluronidase (B3051955), enzymes that play crucial roles in the inflammatory cascade.[5] Furthermore, these compounds have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, a key indicator of their anti-inflammatory potential.[5]

Compound/ExtractTargetIC50/EC50 ValueReference CompoundReference IC50/EC50
Ethyl Acetate (B1210297) Extract of S. scilloidesLipoxygenase31.5 µg/mL--
Ethyl Acetate Extract of S. scilloidesHyaluronidase169 µg/mL--
Homoisoflavone 5 from S. scilloidesLipoxygenase15.8 µM--
Homoisoflavones (general) from S. scilloidesNO Production (in LPS-activated macrophages)Significant suppression at 50 µM--

Table 1: Anti-inflammatory Activity of Scilla scilloides Extracts and Constituent Homoisoflavonoids. [5]

Antioxidant Activity

The ethyl acetate extract of Scilla scilloides bulbs and its isolated homoisoflavonoids have exhibited potent antioxidant activities in various assays, including DPPH radical scavenging, hydrogen peroxide (H2O2) scavenging, and nitric oxide (NO) scavenging.[2]

Compound/ExtractAssayEC50 ValueStrongest Compound Identified
Ethyl Acetate Extract of S. scilloidesDPPH Radical Scavenging-Homoisoflavone 3
Ethyl Acetate Extract of S. scilloidesH2O2 Scavenging--
Ethyl Acetate Extract of S. scilloidesNO Scavenging--

Table 2: Antioxidant Activity of Scilla scilloides Extracts and Constituent Homoisoflavonoids. [2]

Experimental Protocols

Lipoxygenase Inhibition Assay

The inhibitory activity of the compounds against soybean lipoxygenase was determined spectrophotometrically. The assay mixture typically contains the enzyme, the test compound at various concentrations, and linoleic acid as the substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Hyaluronidase Inhibition Assay

The inhibitory effect on hyaluronidase activity is often measured using a spectrophotometric method. The assay involves incubating the enzyme with the test compound followed by the addition of the substrate, hyaluronic acid. The amount of N-acetylglucosamine released from the hydrolysis of hyaluronic acid is quantified colorimetrically. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Nitric Oxide (NO) Production in Macrophages

RAW 264.7 macrophage cells are seeded in culture plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After a specific incubation period (e.g., 24 hours), the concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control.[5]

DPPH Radical Scavenging Assay

The antioxidant activity is assessed by the ability of the test compounds to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. The reaction mixture, containing the test compound and DPPH in a solvent like methanol, is incubated at room temperature. The reduction of the DPPH radical is monitored by the decrease in absorbance at around 517 nm. The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.[2]

Signaling Pathways and Experimental Workflow

Inhibition of Inflammatory Mediators

The diagram below illustrates the general mechanism by which anti-inflammatory agents, including potentially the homoisoflavonoids from Scilla scilloides, inhibit key inflammatory pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inflammatory Mediators cluster_3 Inhibitory Action LPS LPS Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB Lipoxygenase_Hyaluronidase Lipoxygenase & Hyaluronidase Activation Macrophage->Lipoxygenase_Hyaluronidase iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Leukotrienes Leukotrienes Lipoxygenase_Hyaluronidase->Leukotrienes Tissue_Degradation Tissue Degradation Lipoxygenase_Hyaluronidase->Tissue_Degradation Homoisoflavonoids Homoisoflavonoids from Scilla scilloides Homoisoflavonoids->iNOS Inhibit Homoisoflavonoids->Lipoxygenase_Hyaluronidase Inhibit

Caption: Inhibition of key inflammatory pathways by homoisoflavonoids.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the screening and evaluation of natural products for their biological activity.

G Start Plant Material (Scilla scilloides bulbs) Extraction Extraction (e.g., with Ethyl Acetate) Start->Extraction Fractionation Fractionation & Isolation of Homoisoflavonoids Extraction->Fractionation Identification Structural Elucidation (e.g., NMR, MS) Fractionation->Identification Bioassays In vitro Bioassays (Anti-inflammatory, Antioxidant) Fractionation->Bioassays Data_Analysis Data Analysis (IC50/EC50 Determination) Bioassays->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: Workflow for natural product bioactivity screening.

Conclusion

References

Safety Operating Guide

Prudent Disposal of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of novel bioactive compounds are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a fungal-derived secondary metabolite, a comprehensive disposal plan is essential, particularly in the absence of a specific Safety Data Sheet (SDS). In such cases, the compound must be treated as hazardous, and all disposal procedures should be conducted with caution and in accordance with institutional and regulatory guidelines.

Immediate Safety and Handling Protocols

When preparing for the disposal of this compound, it is imperative to handle the compound as a substance with an unknown hazard profile.[1][2] Adherence to stringent safety protocols is paramount to minimize exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense. This should include, at a minimum:

  • A properly fitted laboratory coat.

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

For procedures that may generate aerosols, additional respiratory protection should be considered.[2]

Engineering Controls: All handling of this compound, including the preparation of waste, should be conducted within a certified chemical fume hood to prevent the inhalation of any airborne particles.[2]

Spill Management: An appropriate spill kit for a broad range of chemical classes should be readily accessible. In the event of a spill, your institution's established spill response procedures must be followed immediately.[2]

Step-by-Step Disposal Plan

The disposal of this compound waste must be systematic and compliant with hazardous waste regulations. The following steps provide a clear framework for its responsible disposal.

Step 1: Waste Characterization and Segregation

Given the lack of a specific SDS, the waste must be treated as hazardous.[1] To prevent unforeseen chemical reactions, it is crucial to not mix this compound waste with other chemical waste streams.[1] Segregate the waste based on its physical form (solid or liquid) into separate, clearly marked containers.[1]

Step 2: Container Selection and Management

The integrity of the waste container is vital for safe storage and transport. Use containers that are chemically compatible with the compound; glass or polyethylene (B3416737) containers are generally suitable for organic compounds.[1] The container must have a secure, leak-proof lid and should be regularly inspected for any signs of degradation.[1]

Step 3: Labeling

Proper labeling is a critical compliance step. A hazardous waste label must be affixed to the container as soon as the first particle of waste is added.[1] The label should clearly identify the contents as "Hazardous Waste" and include the name of the chemical: "this compound."

Step 4: Storage

Waste containers should be stored in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][3] To mitigate the impact of any potential leaks, place waste containers in secondary containment.[1] Containers must remain closed at all times, except when adding waste.[1]

Step 5: Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4] When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1] The EHS department will provide guidance and arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[1]

Quantitative Data Summary

For clarity and easy reference, the following tables summarize key quantitative limits and timelines for hazardous waste accumulation as stipulated by general laboratory safety guidelines.

Table 1: Satellite Accumulation Area (SAA) Limits

Waste TypeMaximum Accumulation Volume
Hazardous Waste55 gallons
Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)

Source: University of Pennsylvania EHRS[5]

Table 2: Hazardous Waste Storage Timelines

ConditionMaximum Storage Time
Container is not fullUp to 12 months
Container becomes fullMust be removed within 3 calendar days

Source: University of Pennsylvania EHRS, Central Washington University[5]

Experimental Protocols

As this compound is a research compound, there are no standardized experimental protocols for its disposal.[1] The protocol provided in this document is based on established best practices for the disposal of novel and uncharacterized chemical compounds.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.

cluster_0 Waste Generation & Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal cluster_3 Final Disposition A Generate Waste (this compound) B Wear Appropriate PPE A->B C Handle in Chemical Fume Hood B->C D Segregate Waste (Solid vs. Liquid, No Mixing) C->D E Select Compatible Container D->E F Affix Hazardous Waste Label E->F G Store in Designated SAA F->G H Use Secondary Containment G->H I Keep Container Closed H->I J Contact EHS for Pickup I->J K Professional Disposal by Licensed Contractor J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin, a bioactive fungal secondary metabolite.[1] Due to the absence of a specific Safety Data Sheet (SDS), this compound should be treated as potentially hazardous. The following guidelines provide a comprehensive operational and disposal plan to ensure laboratory safety and minimize exposure risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory for all personnel handling this compound. This approach is based on the conservative principle of mitigating risks associated with compounds of unknown toxicity.

PPE CategoryMinimum RequirementRecommended for Higher Risk Activities¹
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Change gloves frequently and immediately after any sign of contamination.
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles. For tasks with a high splash risk, a face shield worn over goggles is required.
Body Protection Fully buttoned laboratory coatChemical-resistant apron over a lab coat. For larger quantities or risk of significant spills, a disposable chemical-resistant suit should be considered.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or chemical fume hood.A NIOSH-approved respirator with an appropriate organic vapor cartridge should be used if there is a risk of aerosolization or if handling outside of a fume hood.
Foot Protection Closed-toe shoesChemical-resistant shoe covers should be worn in areas where spills may occur.

¹Higher risk activities include, but are not limited to, weighing and transferring the solid compound, preparing stock solutions, and any procedure that may generate dust or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to prevent contamination and accidental exposure. The following step-by-step process outlines the safe handling of this compound from receipt to disposal.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe prep_materials Prepare All Necessary Equipment and Reagents gather_ppe->prep_materials weigh Weigh Compound (in fume hood) prep_materials->weigh Proceed to Handling dissolve Prepare Stock Solution (in fume hood) weigh->dissolve aliquot Aliquot and Store dissolve->aliquot decontaminate Decontaminate Work Area aliquot->decontaminate Proceed to Cleanup dispose_ppe Dispose of Contaminated PPE (as chemical waste) decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste (follow institutional guidelines) dispose_ppe->dispose_waste

Caption: Workflow for Safe Handling and Disposal.
Experimental Protocols: Key Methodologies

1. Preparation of Stock Solutions:

  • All work must be conducted in a certified chemical fume hood.

  • Wear all required PPE as outlined in the table above.

  • Carefully weigh the required amount of solid this compound.

  • Slowly add the desired solvent to the solid to avoid splashing.

  • Ensure the compound is fully dissolved before removing the solution from the fume hood.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

2. Decontamination of Work Surfaces:

  • After each use, thoroughly decontaminate the work area within the fume hood.

  • Use an appropriate solvent (e.g., 70% ethanol) to wipe down all surfaces that may have come into contact with the compound.

  • Dispose of all cleaning materials as contaminated solid waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and future exposure risks.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal.[2]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, puncture-resistant container labeled for solid chemical waste.[2]
Liquid Waste (e.g., unused solutions) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[2]
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated chemical waste bag and dispose of according to your institution's hazardous waste procedures.[2]

Important Considerations:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[2]

  • Never mix different chemical waste streams unless explicitly instructed to do so by your EHS department.

  • Maintain a detailed log of all waste generated.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.